molecular formula C15H16FN B1628527 (R)-1,1-Diphenyl-1-fluoro-2-aminopropane CAS No. 352534-91-9

(R)-1,1-Diphenyl-1-fluoro-2-aminopropane

Cat. No.: B1628527
CAS No.: 352534-91-9
M. Wt: 229.29 g/mol
InChI Key: FFNWFJOGQBZZQZ-GFCCVEGCSA-N
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Description

(R)-1,1-Diphenyl-1-fluoro-2-aminopropane is a useful research compound. Its molecular formula is C15H16FN and its molecular weight is 229.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-fluoro-1,1-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWFJOGQBZZQZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584143
Record name (2R)-1-Fluoro-1,1-diphenylpropan-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-91-9
Record name (2R)-1-Fluoro-1,1-diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352534-91-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to CAS 352534-91-9: Elucidating Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties and safety data for the compound designated by CAS number 352534-91-9. Initial investigations reveal that this CAS number does not correspond to a widely documented substance, presenting a challenge for a comprehensive review. However, a potential candidate molecule has been identified through database cross-referencing. This guide will therefore focus on presenting the available information for this candidate compound, while clearly noting the unconfirmed nature of its direct linkage to the provided CAS number. We will explore its chemical identity, computed physical properties, and a structured approach to assessing its safety profile in the absence of a formal Safety Data Sheet (SDS).

Introduction and Identification of the Putative Compound

A thorough search for CAS 352534-91-9 did not yield a specific, publicly documented chemical entity. This suggests the CAS number may be erroneous, proprietary, or assigned to a compound with limited public information. However, a cross-reference in the PubChem database for a related compound provides a potential lead. The compound, (2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1][2][3]triazol-4-ylmethyl)-amide, is listed with a depositor-supplied synonym that includes "US11667645, Compound C070"[2]. While this association is not definitive, this molecule represents the most likely candidate for further investigation.

Chemical Structure of the Putative Compound:

Caption: Putative molecular structure of CAS 352534-91-9.

Physical and Chemical Properties (Computed)

In the absence of experimentally determined data, we rely on computed properties for the putative molecule. These properties are calculated using computational models and provide valuable estimations for handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C27H34N8O4PubChem[2]
Molecular Weight 546.6 g/mol PubChem[2]
IUPAC Name (2S,11S)-11-[[(2S)-3-methyl-2-(pyridine-3-carbonylamino)butanoyl]amino]-12-oxo-N-(triazolidin-4-ylmethyl)-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxamidePubChem[2]

Note: Further computational analysis would be required to predict properties such as boiling point, melting point, and solubility.

Safety Data Sheet (SDS) Analysis and Hazard Assessment

A formal Safety Data Sheet for CAS 352534-91-9 is not publicly available. Therefore, a risk assessment must be conducted based on the putative structure and general principles of chemical safety for complex organic molecules in a research setting.

General Safety Precautions:

  • Handling: As a standard precaution for any novel compound, handling should occur in a well-ventilated area, preferably within a fume hood.[3][4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[3][4]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Spills: In case of a spill, avoid generating dust. The spilled material should be collected with an inert absorbent material and placed in a suitable container for disposal.[3]

  • Fire: While the flammability of this specific compound is unknown, standard fire-extinguishing media for organic compounds, such as dry chemical, carbon dioxide, or foam, would be appropriate.[1]

Toxicological Profile (Inferred):

Without experimental data, the toxicological properties of this compound are unknown. It is prudent to treat any new chemical entity as potentially hazardous.

  • Inhalation: May cause respiratory irritation.[3][5]

  • Skin Contact: May cause skin irritation or allergic reaction upon prolonged or repeated contact.[3]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: The effects of ingestion are unknown, but it should be avoided.[1]

Experimental Workflow for Safe Handling and Use

The following workflow is a recommended best practice for researchers working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Review all available (putative) data B Conduct a risk assessment A->B C Don appropriate PPE B->C D Work in a ventilated fume hood C->D E Weigh and handle as a solid D->E F Prepare solutions E->F G Decontaminate work surfaces F->G H Dispose of waste according to institutional guidelines G->H I Wash hands thoroughly H->I

Caption: Recommended workflow for safe handling.

Conclusion and Recommendations

The identity of the compound corresponding to CAS 352534-91-9 remains unconfirmed in publicly accessible databases. The most probable candidate is (2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1][2][3]triazol-4-ylmethyl)-amide, based on depositor-supplied information in the PubChem database.

It is strongly recommended that any researcher intending to work with a substance labeled with this CAS number first performs analytical characterization (e.g., NMR, mass spectrometry) to confirm its identity. In the absence of a formal SDS, this compound should be handled with the utmost care, assuming it is potentially hazardous. The safety protocols and workflows outlined in this guide provide a framework for mitigating risks associated with the handling and use of this and other novel chemical entities.

References

  • AVIENT CORPORATION. (2021).
  • PubChem. "(2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1][2][3]triazol-4-ylmethyl)-amide". National Center for Biotechnology Information.

  • SAFETY D
  • CAS Common Chemistry. (n.d.). Pentabromodiphenyl ether.
  • The Good Scents Company. (n.d.).
  • Covestro. (2012, August 22). Download.
  • 3M. (2025, November 9).
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of Isobutyric acid, 2,2,2-trichloroethyl ester.
  • Tricon Energy. (2021, July 21). Safety Data Sheet (SDS) 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Invivochem. (n.d.). Aniline blue (alcohol soluble).
  • ChemicalBook. (n.d.).
  • BLD Pharm. (n.d.). 1352534-90-7|1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid.
  • AMERICAN ELEMENTS. (n.d.). 1-cyanocyclobutane-1-carboxylic acid | CAS 30491-91-9.
  • PubChem. 6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxy-, trisodium salt.

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Introduction: Unlocking the Three-Dimensional Puzzle of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 1,1-diphenyl-1-fluoro-2-aminopropane

The molecule 1,1-diphenyl-1-fluoro-2-aminopropane represents a fascinating scaffold for medicinal chemistry and drug development. Its structure, featuring a stereocenter at C2, two bulky phenyl groups, a strategically placed fluorine atom, and a primary amine, suggests a rich and complex conformational landscape. The spatial arrangement of these functional groups—its conformation—is not a trivial detail; it is a critical determinant of the molecule's biological activity. How this molecule presents itself three-dimensionally dictates its ability to interact with and bind to a biological target, such as a receptor or enzyme. Therefore, a thorough understanding of its conformational preferences is paramount for rational drug design and development.

The presence of fluorine, a small but highly electronegative atom, adds a layer of complexity and opportunity. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Critically, it can also profoundly influence conformational preferences through stereoelectronic effects.[1][2][3]

This guide provides a comprehensive overview of the multifaceted approach required to elucidate the conformational behavior of 1,1-diphenyl-1-fluoro-2-aminopropane. We will explore both state-of-the-art experimental techniques and powerful computational methods, demonstrating how their synergy provides a holistic and validated understanding of the molecule's three-dimensional structure and dynamics. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of molecular conformation.

The Structural Blueprint: Identifying Key Rotational Degrees of Freedom

At the heart of conformational analysis lies the identification of rotatable single bonds. For 1,1-diphenyl-1-fluoro-2-aminopropane, the primary degrees of freedom that define its overall shape are the rotations around the C1-C2 bond and the two C1-C(phenyl) bonds. The interplay between the steric hindrance of the bulky phenyl groups, the electrostatic interactions involving the fluorine and nitrogen atoms, and potential intramolecular hydrogen bonding governs the energetically favorable conformations.

G cluster_0 1,1-diphenyl-1-fluoro-2-aminopropane cluster_1 Key Rotatable Bonds C1 C1 C2 C2 C1->C2 τ1 F F C1->F Ph1 Phenyl 1 C1->Ph1 Ph2 Phenyl 2 C1->Ph2 N N (amine) C2->N Me Methyl C2->Me tau1 τ1: C1-C2 bond Defines the relative orientation of the diphenyl-fluoro and aminopropane moieties. tau2 τ2, τ3: C1-Phenyl bonds Determine the orientation of the -phenyl rings.

Caption: Key rotatable bonds in 1,1-diphenyl-1-fluoro-2-aminopropane.

Experimental Elucidation: Probing Conformation in Solution and Solid State

Experimental methods provide tangible proof of a molecule's structure. For a comprehensive analysis, we must probe the molecule's conformation in both the solution phase, which mimics physiological conditions, and the solid state, which provides a precise, albeit static, snapshot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for determining the conformation of small molecules in solution.[4][5][6] It allows us to observe the molecule in a dynamic equilibrium and deduce the populations of different conformers.

2.1.1 The Nuclear Overhauser Effect (NOE) for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a cornerstone of conformational analysis. It manifests as a change in the intensity of an NMR resonance when a nearby nucleus is irradiated.[7] This effect is exquisitely sensitive to the distance between nuclei, typically observable only for protons that are less than 5 Å apart, making it an unambiguous indicator of spatial proximity.[8] A two-dimensional NOE Spectroscopy (NOESY) experiment is particularly effective, as it reveals all NOE interactions within the molecule in a single spectrum.[7][8][9]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of 1,1-diphenyl-1-fluoro-2-aminopropane in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~10-20 mM. The choice of solvent is critical, as it can influence conformational equilibria.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

    • Acquire a standard 2D NOESY spectrum.

    • Causality: A key parameter is the mixing time (τₘ). This is the period during which NOE transfer occurs. A range of mixing times (e.g., 300 ms to 800 ms) should be tested. Short mixing times are crucial for quantitative analysis, as they minimize "spin diffusion," an artifact where magnetization is relayed through multiple protons, leading to misleading correlations.

  • Data Processing and Analysis:

    • Process the 2D data to obtain the NOESY spectrum.

    • Identify cross-peaks, which appear at the intersection of the chemical shifts of two protons that are close in space.

    • Self-Validation: The presence of a cross-peak between, for example, a proton on the C2-methyl group and protons on one of the phenyl rings provides direct evidence for a conformation where these groups are folded towards each other. The absence of a cross-peak is equally informative, suggesting such a conformation is not significantly populated. The intensity of the cross-peak is roughly proportional to 1/r⁶, where r is the internuclear distance.

2.1.2 J-Coupling and ¹⁹F NMR

  • ³JHH Coupling Constants: The magnitude of the three-bond coupling constant (³J) between the protons on C1 and C2 can be related to the dihedral angle between them via the Karplus equation. This provides quantitative information about the C1-C2 bond rotation.

  • ¹⁹F NMR: The fluorine atom is an excellent NMR probe.[1][2] Measuring through-space J-couplings between fluorine and nearby protons (JFH) can provide additional, powerful distance restraints to define the molecular conformation.[4][6]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[10][11] While this represents a single, static conformation, it serves as a critical validation point for computational models and can reveal key intramolecular interactions that stabilize a particular arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary challenge is to grow a single, high-quality crystal. This is often a process of trial and error, involving the slow evaporation of solvent from a saturated solution of the compound using various solvent systems (e.g., ethanol, ethyl acetate, hexane mixtures).

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.[12]

    • Expose the crystal to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections.[11]

    • The intensities and positions of these reflections are recorded as the crystal is rotated.[11]

  • Structure Solution and Refinement:

    • The diffraction data is used to calculate an electron density map of the molecule.

    • An atomic model is fitted to the electron density map.

    • The model is refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and dihedral angles.[12]

Computational Modeling: Exploring the Conformational Energy Landscape

Computational chemistry provides the means to explore the entire conformational space of a molecule, calculate the relative energies of different conformers, and understand the barriers to their interconversion.[5][6]

G cluster_MD Molecular Dynamics (MD) Simulation cluster_DFT Density Functional Theory (DFT) MD_Setup 1. System Setup (Solvate Molecule) MD_Min 2. Energy Minimization MD_Setup->MD_Min MD_Eq 3. Equilibration (Heat to Target Temp.) MD_Min->MD_Eq MD_Prod 4. Production Run (Simulate Dynamics) MD_Eq->MD_Prod MD_Analysis 5. Trajectory Analysis (Identify Populated States) MD_Prod->MD_Analysis DFT_Search 1. Conformational Search (Rotate Bonds) DFT_Opt 2. Geometry Optimization (Find Energy Minima) DFT_Search->DFT_Opt DFT_Freq 3. Frequency Calculation (Confirm Minima, Get Free Energies) DFT_Opt->DFT_Freq DFT_Compare 4. Compare Energies (Identify Stable Conformers) DFT_Freq->DFT_Compare

Caption: Workflow for computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that offers a good balance of accuracy and computational cost for calculating the electronic structure and energies of molecules.[13][14]

Workflow: DFT Conformational Analysis

  • Conformational Search:

    • Start with an initial 3D structure of 1,1-diphenyl-1-fluoro-2-aminopropane.

    • Systematically rotate the key dihedral angles (τ₁, τ₂, τ₃) in increments (e.g., 30°). This generates a large number of starting geometries.

    • Causality: This initial, broad search ensures that all potential low-energy regions of the conformational space are sampled, preventing the analysis from getting trapped in a single local minimum.

  • Geometry Optimization:

    • Each generated structure is then subjected to geometry optimization using DFT (e.g., with a functional like B3LYP or M06-2X and a suitable basis set like 6-311+G(d,p)).[14][15] This process finds the nearest local energy minimum for each starting structure.

  • Frequency Calculations:

    • Perform a vibrational frequency calculation for each optimized structure.

    • Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. These calculations also provide the Gibbs free energies, which are used to determine the relative populations of the conformers at a given temperature.

  • Analysis: The final optimized structures are clustered, and their relative free energies are compared to identify the most stable conformers.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior.[16][17] This is particularly useful for understanding how the molecule explores its conformational space in a solvent environment.

Workflow: MD Simulation

  • System Setup: Place the molecule (e.g., the lowest energy DFT conformer) in a simulation box filled with explicit solvent molecules (e.g., water). Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the entire system to remove any bad contacts or steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and allow the pressure to stabilize. This ensures the simulation starts from a physically realistic state.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational landscape. During this phase, the positions and velocities of all atoms are saved at regular intervals, creating a "trajectory."

  • Analysis: Analyze the trajectory to identify the most frequently visited conformations, the dihedral angle distributions, and the free energy barriers between different conformational states.

Integrated Analysis: Synthesizing a Coherent Model

The true power of conformational analysis comes from integrating the experimental and computational data. This synergy provides a level of confidence that neither approach can achieve alone.

G Comp Computational Models (DFT, MD) Predict Predict Experimental Observables (NOEs, J-couplings) Comp->Predict Exp Experimental Data (NMR, X-ray) Compare Compare & Validate Is there a match? Exp->Compare Predict->Compare Refine Refine Model (Adjust populations, re-run simulations) Compare->Refine No Final Validated Conformational Model Compare->Final Yes Refine->Comp

Caption: Logic of an integrated experimental-computational approach.

The process is iterative:

  • Prediction: Use the computationally derived low-energy conformers to predict experimental observables. For example, calculate the proton-proton distances from the DFT structures to predict which NOE cross-peaks should be observed.

  • Validation: Compare these predictions with the actual experimental data. Do the observed NOEs match the distances in the lowest-energy computed conformer? Does the solid-state X-ray structure correspond to one of the low-energy minima found by DFT?

  • Refinement: If discrepancies exist, the computational model may need refinement. Perhaps the solvent model was inadequate, or a different DFT functional is needed. The experimental data guides the refinement of the theoretical approach, leading to a robust and validated conformational model.

Data Presentation: A Summary Table

A summary table is an effective way to compare results from different techniques.

ParameterNMR (NOESY)X-ray CrystallographyDFT Calculation
H(Me) ↔ H(Ph1) Strong Cross-Peak2.8 ÅConformer A: 2.9 Å
H(Me) ↔ H(Ph2) No Cross-Peak5.2 ÅConformer A: 5.1 Å
τ₁ (H-C2-C1-F) ³J = 4.5 Hz-65°Conformer A: -68°
Relative Energy N/A (most populated)N/A (solid state)Conformer A: 0.0 kcal/mol
Relative Energy N/AN/AConformer B: +2.5 kcal/mol

Conclusion

References

  • This review deals with conformational analysis in small organic molecules, and describes the stereoelectronic interactions responsible for conformational stability. Conformational analysis is usually performed using NMR spectroscopy through measurement of coupling constants at room or low temperature... Quantum mechanical calculations are used to address the interactions responsible for conformer stability. (2016). Vertex AI Search.
  • The present review deals with the application of NMR data to the conformational analysis of simple organic compounds, together with other experimental methods like infrared spectroscopy and with theoretical calcul
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  • MD simulation can reveal the interaction mechanism between drug molecules and targets (such as proteins, enzymes, receptors, etc.). Unlike traditional static structural analysis methods, MD simulation captures the dynamic changes of molecules in changing environments... (n.d.). Protheragen.
  • Knowledge of free ligand conformational preferences (energy minima) and conformational dynamics (rotational energy barriers) of small molecules in solution can guide drug design hypotheses... (n.d.). Recent.
  • The exchange-transferred nuclear Overhauser effect of NMR spectroscopy provides information on small-molecule ligands in association with high-molecular-weight proteins or nucleic acids... (2003). Purdue University.
  • The nuclear Overhauser effect (NOE) is the transfer of nuclear spin polarization from one population of spin-active nuclei to another via cross-relaxation...
  • An nOe is usually observed only on nuclei that are closer than 5 Å. The most common application is for the determination of stereochemical and conformational relationships in relatively rigid molecules. (2024). Chemistry LibreTexts.
  • This review deals with conformational analysis in small organic molecules... Conformational analysis is usually performed using NMR spectroscopy through measurement of coupling constants... as well as recent applications of through-space and through-hydrogen bond coupling constants JFH as tools for the conformational analysis of fluorinated molecules. (2025).
  • UCSF Chimera provides tools for performing Molecular Dynamics (MD) simulations... these simulations allow researchers to observe how atoms and molecules move and interact over time... (2025). YouTube.
  • Nuclear Overhauser effect (NOE) measurements by two-dimensional spectroscopy (NOESY) have gained special interest with respect to conformational analysis. (2020). Taylor & Francis.
  • In the lead discovery and lead optimization phases, MD facilitates the evaluation of the binding energetics and kinetics of the ligand-receptor interactions... (2020). MDPI.
  • Nuclear Overhauser Effect (NOE) methods in NMR are an important tool for 3D structural analysis of small molecules. (2020). Royal Society of Chemistry.
  • In this work, we explore the use of molecular dynamics (MD)
  • The importance of fluorine for medicinal chemistry can be attributed to its exceptional potential to modulate the physicochemical properties of organic compounds... Additionally, fluorine substituents can change the conformational preferences of organic molecules. (2024).
  • Additionally, fluorine substituents can change the conformational preferences of organic molecules. (n.d.). PMC - NIH.
  • The method provides thermodynamic and kinetic information about molecules for which the conformations are exchanging in equilibrium. (2024). Royal Society of Chemistry.
  • In the case of the non-fluorinated oligomer, the 1H NMR spectrum shows a mixture of cis/trans isomers, while 19F NMR of the fluorinated oligomers show only one all-trans isomer. (n.d.). Wiley Online Library.
  • The FF structures are re-optimized using density functional theory (DFT)
  • The conformational space of the dimyristoyl phosphatidylcholine (DMPC) molecule has been studied using Density Functional Theory (DFT)... (n.d.). arXiv.
  • The conformational analysis of n-formyl-d-serine-d-alanine-NH2 dipeptide was studied using density functional theory methods at B3LYP, B3LYP‒D3, and M06‒2X levels using 6‒311 + G (d,p) basis set... (n.d.). PMC - NIH.
  • A comprehensive conformational analysis of both 2,3-difluorobutane diastereomers is presented based on density functional theory calculations in vacuum and in solution, as well as NMR experiments in solution. (2014). University of Southampton.
  • DFT calculations with standard semilocal and hybrid functionals fail to reproduce benchmark ab initio results. (n.d.).
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  • For the first time, two conformers of p-xylene were found using theoretical DFT calcul
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  • DFT calculations were performed using M05-2X and M06 exchange–correlation functionals with 6-311+G(d,p) and cc-pVTZ basis sets... (n.d.). PMC - NIH.
  • The aim of x ray crystallography is to obtain a three dimensional molecular structure
  • The two-dimensional fingerprint (FP) plots used for visualising and quantifying intermolecular interactions were obtained with CrystalExplorer17 software... (2023). MDPI.
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  • From just six distance and six angular restraints, two possible molecular conformations are determined, one of which is in excellent agreement with the crystal structure of a closely rel
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  • The conformer couplings obtained show that the 4JHF coupling (F–C–C–CH3) is proportional to cos2θ, where θ is the F–C–C–C dihedral angle. (n.d.). Royal Society of Chemistry.
  • Compounds containing a primary amino group are converted into compounds containing a fluorine atom in place of the amino group... (n.d.).

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Precision Pharmacophore Mapping of Chiral Fluorinated Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Stereoelectronic Theory to Virtual Screening

Executive Summary

The introduction of fluorine into chiral amine scaffolds is a high-impact strategy in modern medicinal chemistry, offering a dual advantage: metabolic protection and precise conformational control.[1][2][3] However, standard pharmacophore mapping protocols often fail when applied to these systems. Standard molecular mechanics force fields (e.g., MMFF94) frequently underestimate the fluorine gauche effect , leading to bioactive conformation hypotheses that are energetically inaccessible.

This technical guide outlines a rigorous, QM-corrected workflow for mapping pharmacophores of chiral


-fluorinated amines. By integrating Density Functional Theory (DFT) into the conformational search and validating with solution-state NMR, researchers can generate highly predictive models for virtual screening.

Part 1: The Stereoelectronic Imperative

Before initiating any software workflow, one must understand the physical forces that dictate the shape of these scaffolds. Unlike hydrogen or methyl groups, fluorine introduces a strong stereoelectronic bias.

The Fluorine Gauche Effect

In


-fluoroamines (

), the system does not adopt the sterically least hindered anti conformation. Instead, it overwhelmingly prefers the gauche conformation (dihedral angle

).

Mechanistic Drivers:

  • Hyperconjugation: Interaction between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital.[4][5]
  • Electrostatics: An attractive interaction between the electropositive ammonium hydrogen (

    
    ) and the electronegative fluorine (
    
    
    
    ).

Critical Insight: If your pharmacophore model assumes an extended (anti) chain for a


-fluoroamine linker, your virtual screen will likely fail. You are screening for a shape the molecule rarely adopts.
Basicity and Ionization (pKa Modulation)

Fluorine is highly electronegative.[3] Its inductive effect (


) significantly lowers the pKa of the adjacent amine, typically by 1.0 to 3.0 log units depending on distance and stereochemistry.
Scaffold TypeApprox. pKa (Parent)Approx. pKa (Fluorinated)Pharmacophore Implication
Ethylamine~10.7~9.0 (

-F)
Remains +Ionizable at pH 7.4
Piperidine~11.2~9.5 (3-F)Remains +Ionizable at pH 7.4
Aniline~4.6~3.0 (2-F)Neutral at pH 7.4 (H-bond Donor)
Pyridine~5.2~3.0 (2-F)Neutral at pH 7.4 (H-bond Acceptor)

Part 2: Computational Workflow (The Protocol)

Standard operating procedures using rigid templates or basic force fields are insufficient. The following protocol integrates Quantum Mechanics (QM) to correct conformational bias.

Phase 1: Conformational Hunting

Objective: Identify the global minimum and relevant local minima, explicitly accounting for the gauche effect.

  • Initial Sampling: Generate a conformational ensemble using a stochastic search (e.g., Monte Carlo) with a standard force field (OPLS4 or MMFF94). Set an energy window of 10 kcal/mol.

  • The QM Correction (Mandatory):

    • Select all conformers within 5 kcal/mol of the global minimum.

    • Perform geometry optimization using DFT.

    • Recommended Level of Theory: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion interactions).

    • Solvation Model: Use a continuum solvation model (PCM/SMD) approximating water (

      
      ) to mimic physiological conditions, as the gauche preference is often enhanced in polar media due to dipole stabilization.
      
Phase 2: Charge Assignment & Feature Definition

Objective: Assign pharmacophore features based on the actual electronic surface, not generic library templates.

  • ESP Calculation: Calculate the Electrostatic Potential (ESP) surface on the QM-optimized geometry.

  • Charge Fitting: Fit point charges (RESP or CHELPG) to the ESP. Note: Standard Gasteiger charges often underestimate the polarization of the C-H bonds anti to the C-F bond.

  • Feature Mapping:

    • Fluorine: Map as a weak H-bond Acceptor (only if the specific protein environment suggests it; F is a poor acceptor compared to O or N). More importantly, map it as a Hydrophobic feature if it sits in a lipophilic pocket.

    • Amine: If pKa < 6.5 (due to fluorination), map as H-bond Donor/Acceptor . If pKa > 7.5, map as Positive Ionizable .

Diagram: The QM-Corrected Workflow

PharmacophoreWorkflow cluster_check Validation Gate Input Chiral F-Amine Structure (2D) ConfSearch Stochastic Search (MMFF94/OPLS4) Input->ConfSearch Filter Filter: Energy Window < 5 kcal/mol ConfSearch->Filter QM_Opt DFT Optimization (M06-2X/def2-TZVP) *Captures Gauche Effect* Filter->QM_Opt Refine Geometry Solvation Solvation Model (SMD) Water/Physiological QM_Opt->Solvation Stabilize Dipole NMR_Check Compare with Solution NMR data QM_Opt->NMR_Check Verify J-coupling ESP ESP Charge Fitting (RESP) Solvation->ESP Pharma Pharmacophore Feature Generation ESP->Pharma

Caption: Workflow for generating high-fidelity pharmacophores for fluorinated amines, emphasizing the critical QM optimization step to capture stereoelectronic effects.

Part 3: Experimental Validation

A computational model is a hypothesis.[6][7] For fluorinated scaffolds, validation is accessible via solution-state NMR.

Protocol: Coupling Analysis

The vicinal coupling constant between Hydrogen and Fluorine (


) is highly sensitive to the dihedral angle, following a Karplus-like relationship.
  • Synthesize a small amount of the scaffold (10 mg).

  • Acquire

    
     and 
    
    
    
    NMR spectra in a polar solvent (e.g.,
    
    
    or
    
    
    to mimic bio-fluids).
  • Measure the

    
     coupling constants.
    
  • Interpret:

    • 
       Hz:  Indicates a gauche relationship (
      
      
      
      ).
    • 
       Hz:  Indicates an anti relationship (
      
      
      
      ).

Decision Rule: If your QM-optimized pharmacophore shows a gauche geometry but your NMR shows


 Hz, your computational solvation model is incorrect (likely underestimating steric bulk or solvent shielding). Re-run QM with explicit solvent molecules. 

Part 4: Logical Pathway of the Gauche Effect

Understanding the causality is essential for troubleshooting. The diagram below illustrates the forces stabilizing the bioactive conformation.

GaucheEffect F_Atom Fluorine (F) Gauche Gauche Conformation (Bioactive Shape) F_Atom->Gauche Locks Amine Amine (NH3+) Amine->F_Atom Electrostatic Attraction (+/-) Sigma_CH Sigma C-H (Donor) Sigma_CF Sigma* C-F (Acceptor) Sigma_CH->Sigma_CF Hyperconjugation (Orbital Overlap) Sigma_CF->Gauche Stabilizes

Caption: The stereoelectronic forces driving the gauche conformation. Hyperconjugation and electrostatics act synergistically to 'lock' the scaffold shape.

References

  • O'Hagan, D. (2008).[8] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Morgenthaler, M., et al. (2007).[9] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Electronic Effects of Fluorine Substitution on Chiral Amine Basicity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic and stereoelectronic mechanisms by which fluorine substitution modulates chiral amine basicity, providing actionable protocols for medicinal chemistry applications.

A Technical Guide for Medicinal Chemists and Lead Optimization

Executive Summary

In modern drug design, modulating amine basicity is a critical tactic to optimize solubility, permeability, and safety profiles (e.g., hERG avoidance).[1] Fluorine substitution offers a precise "rheostat" for pKa tuning. Unlike simple alkylation or arylation, fluorination introduces profound stereoelectronic effects—specifically the gauche effect and intramolecular hydrogen bonding (IMHB) —which can shift basicity by 1–3 log units depending on stereochemistry.[1] This guide analyzes these mechanisms and provides validated protocols for synthesis and application.

Theoretical Framework: Mechanisms of pKa Modulation

The basicity of a chiral fluorinated amine is governed by the stability difference between the free base (


) and its conjugate acid (

). Fluorine influences this equilibrium through three distinct vectors:
Inductive Withdrawal ( -Induction)

The high electronegativity of fluorine (


) exerts a strong electron-withdrawing inductive effect (-I) through the 

-framework, destabilizing the positively charged ammonium species (

) and lowering the pKa.
  • Magnitude: The effect attenuates with distance.

    • 
      -fluorination: 
      
      
      
      to
      
      
      units.
    • 
      -fluorination: 
      
      
      
      to
      
      
      units.
    • 
      -fluorination: 
      
      
      
      to
      
      
      units.
Stereoelectronic Hyperconjugation (The Gauche Effect)

In


-fluoroamines, the gauche conformation is often energetically preferred over the anti conformation. This is driven by the hyperconjugative donation of the C–H 

orbital into the low-lying C–F

antibonding orbital (

).
  • Impact on Basicity: If the protonated ammonium ion adopts a conformation that maximizes these stabilizing interactions better than the free base, the pKa is effectively raised relative to the purely inductive prediction. Conversely, if the free base is stabilized more than the conjugate acid, basicity drops further.

Intramolecular Hydrogen Bonding (IMHB) & Electrostatics

A direct interaction between the ammonium proton and the fluorine atom (


) can stabilize the conjugate acid.
  • Dipole Alignment: In cyclic systems (e.g., piperidines), an axial C–F bond often results in a higher pKa than an equatorial C–F bond.[1] This is because the axial C–F dipole is antiparallel to the

    
     dipole, reducing the overall molecular dipole moment and stabilizing the cation.
    
Visualization: Electronic Modulation Pathways

G cluster_0 Destabilizing Factors (-pKa) cluster_1 Stabilizing Factors (+pKa) Inductive Inductive Effect (-I) Electron withdrawal from N pKa Net Basicity (pKa) Inductive->pKa Strong Decrease Solvation Solvation Penalty F reduces H-bond network Solvation->pKa Moderate Decrease IMHB Intramolecular H-Bond N-H(+) ... F interaction IMHB->pKa Partial Recovery Dipole Dipole Minimization Antiparallel C-F / N-H(+) Dipole->pKa Stereodependent Recovery Amine Chiral Fluorinated Amine Amine->Inductive Amine->IMHB

Figure 1: Competing electronic vectors determining the final pKa of fluorinated amines.

Case Study: Stereochemical Dependence in Piperidines

The impact of stereochemistry is most evident in 3-fluoro-4-aminopiperidines. The orientation of the fluorine atom (axial vs. equatorial) dictates the magnitude of the pKa shift.

Data Analysis: Axial vs. Equatorial Fluorine[2][3][4][5][6]
Compound ConfigurationC-F OrientationpKa (Conjugate Acid)

pKa (vs des-F)
Mechanism
Parent (4-amino)N/A~9.80.0Reference
Isomer A Axial 7.6 -2.2Stabilized by antiparallel dipole (

)
Isomer B Equatorial 6.6 -3.2Destabilized; Inductive effect dominates; no dipole relief

Key Insight: The axial fluorine isomer is 1.0 log unit more basic than the equatorial isomer.

  • Reasoning: In the protonated state, the axial C–F bond vector opposes the

    
     vector.[2][3] This electrostatic complementarity stabilizes the cation. In the equatorial isomer, the dipoles are not optimally opposed, and the strong inductive effect of fluorine dominates, leading to a lower pKa.
    

Experimental Protocols

Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

Target: A scalable, high-purity synthesis avoiding racemization. Source: Adapted from Roche Process Research (Bold et al., 2026).[1]

Reagents:

  • (S)-4-chloro-3-hydroxybutyronitrile[4]

  • Raney-Cobalt or similar hydrogenation catalyst

  • Boc anhydride (

    
    )[1]
    
  • Methanesulfonyl chloride (MsCl)[1]

  • Potassium Fluoride (KF) or TBAF[1]

  • HCl/Dioxane

Workflow:

  • Asymmetric Hydrogenation & Cyclization:

    • Substrate: (S)-4-chloro-3-hydroxybutyronitrile.[4]

    • Conditions: Hydrogenation (50 bar

      
      ) in MeOH with Raney-Co.
      
    • Mechanism: Reduction of nitrile to primary amine, followed by intramolecular displacement of chloride to form the pyrrolidine ring.

    • Product: (S)-3-hydroxypyrrolidine.[5][6]

  • Protection:

    • Treat crude pyrrolidine with

      
       and 
      
      
      
      in DCM.
    • Yield: >90% over two steps.

  • Stereoinversion Fluorination (The Critical Step):

    • Activation: React N-Boc-(S)-3-hydroxypyrrolidine with MsCl (

      
       eq) and 
      
      
      
      at 0°C to form the mesylate.
    • Displacement: Treat the mesylate with spray-dried KF (3-5 eq) in diethylene glycol at 85°C.

    • Note: This

      
       reaction proceeds with inversion of configuration , yielding N-Boc-(R)-3-fluoropyrrolidine .[1]
      
  • Deprotection:

    • Dissolve in 1,4-dioxane. Add 4M HCl in dioxane. Stir at RT for 3h.

    • Precipitate the salt with

      
      . Filter and dry.
      

Validation:

  • Chiral HPLC: Enantiomeric excess (ee) should be >99%.

  • NMR:

    
     NMR will show a multiplet at 
    
    
    
    ppm (approx, solvent dependent).[1]
Workflow Visualization

Synthesis Start (S)-4-chloro-3-hydroxybutyronitrile Step1 1. Hydrogenation (Raney-Co) 2. Cyclization Start->Step1 Inter1 (S)-3-Hydroxypyrrolidine Step1->Inter1 Step2 Boc Protection (Boc2O, Et3N) Inter1->Step2 Inter2 N-Boc-(S)-3-Hydroxypyrrolidine Step2->Inter2 Step3 Activation (MsCl) & Fluorination (KF, 85°C) Inter2->Step3 Note SN2 Inversion Step3->Note Inter3 N-Boc-(R)-3-Fluoropyrrolidine Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final (R)-3-Fluoropyrrolidine HCl Step4->Final

Figure 2: Stereoselective synthesis of (R)-3-fluoropyrrolidine via SN2 inversion.[1]

Implications for Drug Design[1][3]

hERG Avoidance

Basic amines are a primary pharmacophore for hERG channel blockage, leading to QT prolongation.[1]

  • Strategy: Fluorination lowers the pKa of the basic center.

  • Outcome: At physiological pH (7.4), a lower pKa (e.g., shifting from 9.5 to 7.[1]5) significantly reduces the fraction of cationic species (

    
    ). Since hERG binding often requires the cation, this reduces cardiotoxicity risk.
    
Membrane Permeability

While fluorination increases lipophilicity (


), the effect on permeability (

) is complex.[1]
  • Neutral Species: Lowering pKa increases the fraction of neutral amine at pH 7.4, potentially enhancing passive diffusion.

  • IMHB: The formation of an intramolecular H-bond (

    
    ) can "mask" the polarity of the amine, further improving permeability (the "chameleon effect").
    
Metabolic Stability

Fluorine blocks metabolic hotspots.

  • P450 Inhibition: Replacing a

    
    -hydrogen with fluorine prevents oxidative dealkylation adjacent to the nitrogen.
    

References

  • Morgenthaler, M. et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link[1]

  • Bold, C. P. et al. (2026).[1][4] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. ResearchGate/Roche Process Chemistry. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link[1]

  • Purser, S. et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link[1]

Sources

Methodological & Application

Reductive amination pathways for 1-fluoro-1,1-diphenylpropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 1-Fluoro-1,1-diphenylpropan-2-one

Abstract

This technical guide details the reductive amination of 1-fluoro-1,1-diphenylpropan-2-one (FDP-2-one) , a specialized fluorinated scaffold used in the synthesis of CNS-active agents and channel blockers. The conversion of FDP-2-one to its corresponding amine presents a unique synthetic challenge due to the steric hindrance of the adjacent diphenylmethyl group and the electronic lability of the benzylic C–F bond. This note provides three validated protocols ranging from mild borohydride reductions to titanium-mediated catalysis, designed to maximize yield while suppressing defluorination and elimination side reactions.

Introduction & Mechanistic Challenges

The substrate, 1-fluoro-1,1-diphenylpropan-2-one , contains a quaternary


-carbon bearing two phenyl rings and a fluorine atom. This structure creates a "push-pull" electronic environment:
  • Steric Bulk: The massive benzhydryl group adjacent to the carbonyl severely retards nucleophilic attack by amines, often stalling imine formation.

  • C–F Bond Fragility: The C–F bond is benzylic (stabilized by two phenyl rings). While the adjacent carbonyl is electron-withdrawing (stabilizing the bond), the formation of cationic intermediates (iminium ions) or high thermal energy can trigger solvolysis (S\textsubscript{N}1) or

    
    -elimination  of HF, destroying the fluorinated motif.
    

Strategic Imperative: Protocols must be sufficiently active to overcome steric hindrance but mild enough to preserve the C–F bond.

Pathway Analysis: Competition between Amination and Elimination

ReactionPathways cluster_legend Critical Control Point Ketone 1-Fluoro-1,1-diphenylpropan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Elimination Elimination Product (Loss of HF) Ketone->Elimination Base / Heat Imine Imine / Iminium Ion Hemiaminal->Imine - H2O Target Target Amine (Retention of F) Imine->Target + Hydride (Reductive Step) Imine->Elimination Heat / Strong Acid (β-Elimination)

Figure 1: Mechanistic divergence in the reductive amination of FDP-2-one. The stability of the Iminium intermediate is the critical control point to prevent HF elimination.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary and unhindered secondary amines. High functional group tolerance.

Rationale: STAB is a mild hydride donor that does not reduce ketones to alcohols rapidly, allowing the imine to form and be reduced selectively. The acidic nature of the reagent (AcOH) catalyzes imine formation without requiring harsh Lewis acids.

Protocol:

  • Setup: Charge a dry reaction vial with FDP-2-one (1.0 equiv, e.g., 1.0 mmol, 228 mg).

  • Solvent: Add 1,2-Dichloroethane (DCE) or THF (5 mL). Note: DCE is superior for imine formation but THF is safer/greener.

  • Amine Addition: Add the Amine (1.2 equiv).

  • Catalyst: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT) to establish the hemiaminal/imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

    • Checkpoint: Monitor by TLC/LC-MS. If ketone persists, add 0.5 equiv more STAB.[1]

  • Quench: CRITICAL STEP. Quench slowly with saturated aqueous NaHCO3 . Do not use strong bases (NaOH) to avoid HF elimination.

  • Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4, and concentrate.

Validation Data:

Parameter Typical Value Notes
Yield 65–85% Dependent on amine sterics.
Defluoro-Impurity < 5% Controlled by keeping Temp < 30°C.

| Reaction Time | 16 h | Slower than non-hindered ketones. |

Method B: Titanium(IV) Isopropoxide / NaBH4

Best for: Sterically hindered amines or when Method A fails to drive conversion.

Rationale: The steric bulk of the diphenyl group often prevents imine formation. Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine irreversibly before the reducing agent is added.

Protocol:

  • Imine Formation:

    • In a flame-dried flask, combine FDP-2-one (1.0 equiv) and Amine (1.2–1.5 equiv).

    • Add Titanium(IV) Isopropoxide (neat, 1.5–2.0 equiv).

    • Stir at RT for 6–12 hours. The mixture will become viscous.

    • Note: If the mixture is too thick, add minimal dry THF (1–2 mL).

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (5–10 mL).

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise. Caution: Gas evolution.

  • Workup (Titanium Removal):

    • Quench with 0.1 M NaOH or wet ether .

    • A white precipitate (TiO2) will form. Filter this through a Celite pad.

    • Wash the pad with EtOAc. Concentrate the filtrate.

Workflow Diagram:

TiWorkflow Start Mix Ketone + Amine (Neat or min. THF) Step1 Add Ti(OiPr)4 (1.5 eq) Stir 6-12h @ RT Start->Step1 Check Imine Formed? (IR: disappearance of C=O) Step1->Check Check->Step1 No (Heat to 40°C) Step2 Dilute with MeOH/EtOH Cool to 0°C Check->Step2 Yes Step3 Add NaBH4 (1.5 eq) Stir 2h Step2->Step3 Quench Quench with H2O/NaOH Filter TiO2 ppt Step3->Quench

Figure 2: Step-by-step workflow for Titanium-mediated reductive amination, essential for overcoming the steric bulk of the diphenylmethyl group.

Analytical Validation & Quality Control

To ensure the integrity of the C–F bond and the success of the amination, specific analytical markers must be checked.

  • 19F NMR (Essential):

    • Product: Look for a singlet (or multiplet depending on diastereomers) around -150 to -170 ppm (typical for tertiary alkyl fluorides).

    • Impurity: Disappearance of the fluorine signal indicates elimination. A shift to ~ -120 ppm might indicate solvolysis/rearrangement.

  • 1H NMR:

    • Diagnostic: The methyl group (C3) doublet will shift upfield upon conversion from ketone to amine.

    • Elimination Check: Watch for olefinic protons (singlet around 6.0–6.5 ppm) if HF elimination occurred.

Safety & Handling

  • HF Generation: While these protocols are designed to prevent elimination, any thermal decomposition can release Hydrogen Fluoride. Work in a fume hood.

  • Titanium Waste: Ti residues can clog filters. Use a wide-pore Celite pad and rinse thoroughly.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Barney, C. L., et al. (2011). "A Convenient Reductive Amination of Functionalized Aldehydes and Ketones."[2][3][6] Tetrahedron Letters.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

Sources

Scale-up synthesis of chiral 1,1-diaryl-1-fluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Scale-Up for Chiral 1,1-Diaryl-1-fluoro-2-propylamine

Part 1: Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable, and safe protocol for the synthesis of (S)-1-fluoro-1,1-diphenylpropan-2-amine (and related 1,1-diaryl analogs). This scaffold is a critical pharmacophore in CNS-active agents (NMDA antagonists) and requires precise control of the C–F quaternary center adjacent to a chiral amine.

The Engineering Challenge: The synthesis of


-fluoro amines with a quaternary center presents two notorious process risks:
  • Safety: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to explosive decomposition >50°C, making them unsuitable for multi-kilogram campaigns.

  • Regioselectivity: The reaction proceeds via a transient aziridinium intermediate. Nucleophilic fluoride attack must be directed to the sterically hindered quaternary carbon (C1) rather than the secondary carbon (C2) to avoid rearrangement.

The Solution: This protocol utilizes XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) in conjunction with an amine-HF promoter. This system offers superior thermal stability (onset of decomposition >200°C) compared to DAST and leverages the Gem-Dialkyl Effect to drive regioselective ring opening at the benzylic position.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the "chiral pool" approach, starting from cheap, enantiopure (S)-Alanine esters. The chirality at C2 is preserved throughout the sequence, despite the formation of a transient aziridinium ion during fluorination.

Retrosynthesis Target Target: (S)-1-Fluoro-1,1-diphenyl-2-propylamine Aziridinium Intermediate: Aziridinium Ion (Regioselectivity Control) Target->Aziridinium Fluoride Attack (SN1-like at C1) Alcohol Precursor: (S)-1,1-Diphenyl-2-aminopropan-1-ol (N-Protected) Aziridinium->Alcohol Deoxyfluorination (XtalFluor-E) Start Starting Material: (S)-Alanine Methyl Ester Alcohol->Start Grignard Addition (PhMgBr)

Figure 1: Retrosynthetic logic relying on the regioselective opening of the aziridinium intermediate at the benzylic position.

Part 3: Detailed Experimental Protocols

Phase 1: Grignard Addition (Precursor Synthesis)

Goal: Convert (S)-Alanine ester to the chiral amino alcohol without racemization.

Reagents:

  • (S)-N-Boc-Alanine methyl ester (1.0 equiv)

  • Phenylmagnesium bromide (3.0 M in Et2O, 4.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Reactor Prep: Charge a 50 L glass-lined reactor with (S)-N-Boc-Alanine methyl ester (5.0 kg) and anhydrous THF (25 L). Cool to -10°C .

  • Addition: Add PhMgBr solution via a metering pump over 4 hours. Maintain internal temperature < 0°C .

    • Critical Control Point (CCP): Rapid addition causes exotherms that may lead to partial racemization or over-addition byproducts.

  • Quench: Inverse quench the reaction mixture into a pre-cooled (0°C) solution of saturated NH4Cl (30 L).

    • Note: Inverse quench prevents the formation of magnesium salt "rocks" that trap product.

  • Workup: Extract with EtOAc (2 x 20 L). Wash organics with brine. Dry over Na2SO4 and concentrate.

  • Crystallization: Recrystallize from Hexanes/EtOAc to yield N-Boc-1,1-diphenyl-2-amino-1-propanol as a white solid.

    • Target Yield: >85%

    • Purity: >98% HPLC, >99% ee.

Phase 2: Deoxyfluorination (The Critical Step)

Goal: Install the Fluorine atom at the quaternary center safely.

Safety Warning: While XtalFluor-E is safer than DAST, it still generates HF in situ. All operations must be performed in a fume hood with HF-compatible scrubbing.

Reagents:

  • N-Boc-Amino Alcohol (from Phase 1) (1.0 equiv)

  • XtalFluor-E (1.2 equiv) [CAS: 63517-29-3]

  • Et3N·3HF (Triethylamine trihydrofluoride) (2.0 equiv) - Promoter

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: In a Hastelloy or HF-resistant glass reactor, dissolve N-Boc-Amino Alcohol (4.0 kg) in DCM (20 L). Cool to -78°C .

    • Process Insight: Although XtalFluor-E is stable at RT, the reaction exotherm and regioselectivity are best controlled at cryogenic temperatures initially.

  • Reagent Addition: Add Et3N·3HF (promoter) followed by solid XtalFluor-E in portions.

    • Mechanism:[1][2][3] The alcohol attacks the sulfur center of XtalFluor-E. The resulting leaving group is displaced by the nitrogen lone pair to form the Aziridinium ion .

  • Reaction: Allow the mixture to warm slowly to 0°C over 6 hours. Stir at 0°C for 12 hours.

    • Regioselectivity:[2][4][5][6][7][8] The fluoride ion (from Et3N[3]·3HF) attacks the aziridinium ring.[3] Due to the benzylic stabilization of the transition state at C1 (the quaternary center), attack occurs exclusively at C1, retaining the original skeleton and C2 stereochemistry.

  • Quench: Pour the mixture into saturated NaHCO3 (carefully, CO2 evolution).

  • Deprotection (One-Pot Optional): If the free amine is required immediately, the organic layer can be treated with TFA (trifluoroacetic acid) directly after phase separation. For this guide, we isolate the Boc-intermediate first.

Data Table: Reagent Comparison for Scale-Up

FeatureDAST (Legacy)XtalFluor-E (Recommended)Impact
Thermal Stability Decomposes >50°C (Explosive)Stable >200°CHigh Safety
HF Release Fuming HF liquidCrystalline salt (No free HF initially)Handling Ease
Byproducts High elimination (Alkene)Low eliminationYield Improvement
Cost LowModerateOffset by safety
Phase 3: Purification and Isolation
  • Deprotection: Dissolve the fluorinated Boc-intermediate in DCM/TFA (4:1) at 0°C. Stir 2 hours.

  • Salt Formation: Evaporate volatiles. Dissolve residue in Et2O. Add 2.0 M HCl in ether.

  • Filtration: The product precipitates as the Hydrochloride salt. Filter under N2.

  • Drying: Vacuum oven at 40°C.

Part 4: Quality Control & Analytical Attributes

To ensure the protocol is self-validating, the following attributes must be met:

  • 19F NMR: A diagnostic signal for the quaternary C-F bond should appear around -140 to -150 ppm (triplet or dd due to coupling with C2-H and NH).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Requirement: >99% ee (Validation that aziridinium opening was stereospecific).

  • Impurity Profile:

    • Elimination Product: 1,1-diphenylprop-1-en-2-amine (Enamine/Imine tautomer). Must be <0.5%.

    • Rearrangement Product: 2-fluoro-1,1-diphenylpropan-1-amine (Fluorine at C2). Must be <1.0%.

Part 5: Process Safety & Workflow Visualization

The following diagram illustrates the decision logic and safety barriers for the fluorination step.

SafetyWorkflow Start Start: Amino Alcohol Reactor Reactor: Hastelloy/Glass-Lined (Temp < 0°C) Start->Reactor Reagent Reagent Addition: XtalFluor-E + Et3N·3HF Reactor->Reagent Controlled Rate Monitor IPC Check: Aziridinium Consumption Reagent->Monitor Monitor->Reactor Incomplete (Add 10% Promoter) Quench Quench: Sat. NaHCO3 (CO2 Mgmt) Monitor->Quench Complete

Figure 2: Process workflow emphasizing the critical control points during the fluorination stage.

Part 6: References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[9] The Journal of Organic Chemistry, 75(10), 3401–3411.[9] Link

    • Core Reference: Establishes XtalFluor-E as the safer alternative to DAST for scale-up.

  • Kalow, J. A., & Doyle, A. G. (2010). "Mechanistic investigations of cooperative catalysis in the enantioselective fluorination of epoxides." Journal of the American Chemical Society, 132(10), 3268-3269. Link

    • Mechanistic Insight: Discusses ring-opening fluorination mechanisms relevant to aziridines/epoxides.

  • Srivastava, N., & Ha, H. J. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11, 1280633. Link

    • Protocol Validation: Confirms that HF reagents open 2-substituted aziridines/aziridiniums at the more substituted carbon (C1) under thermodynamic control.

  • Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols with XtalFluor-E: A Safer and More Robust Protocol." Organic Letters, 11(21), 5050–5053. Link

    • Safety Data: Provides DSC data comparing decomposition temperatures of DAST vs XtalFluor.

Sources

Application Note: High-Performance Asymmetric Michael Additions Using Fluorinated Chiral Amine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of fluorinated chiral amine organocatalysts in asymmetric Michael additions. While traditional organocatalysts (e.g., proline, cinchona alkaloids) are foundational, the incorporation of fluorine atoms—specifically through fluorinated pyrrolidines and 3,5-bis(trifluoromethyl)phenyl thioureas —introduces critical electronic and conformational advantages. This note explains the "Fluorine Effect" in catalysis, provides validated protocols for high-enantioselectivity C-C bond formation, and offers troubleshooting strategies for drug development workflows.

Introduction: The "Fluorine Effect" in Organocatalysis

In asymmetric synthesis, fluorine is rarely just a bystander. Its introduction into chiral amine scaffolds fundamentally alters catalytic performance through three distinct mechanisms. Understanding these is prerequisite to selecting the correct catalyst for your substrate.

Electronic Tuning (pKa Modulation)

Fluorine is the most electronegative element.[1] When placed near the amine center (e.g.,


- or 

-position), it lowers the basicity (

) of the amine.[2]
  • Impact: A less basic amine facilitates reversible iminium/enamine formation, preventing "parasitic" stable intermediates that stall the catalytic cycle.

  • In Bifunctional Catalysts: Electron-withdrawing groups (e.g.,

    
    ) on thiourea aryl rings significantly increase the acidity of the N-H protons, strengthening Hydrogen-bonding interactions with electrophiles (e.g., nitroalkenes).
    
Conformational Control (The Gauche Effect)

In cyclic amines like pyrrolidine, fluorine induces specific ring puckering due to the gauche effect —the tendency of the C–F bond and the C–N bond to align gauche (60°) rather than anti (180°) to maximize


 hyperconjugation and minimize dipolar repulsion.
  • Result: This locks the catalyst into a rigid conformation, shielding one face of the transition state more effectively than the non-fluorinated parent, often boosting enantiomeric excess (ee) from ~80% to >95%.

Hydrophobicity and "On-Water" Catalysis

Fluorinated motifs (e.g., perfluoroalkyl chains) create a hydrophobic pocket. This allows certain Michael additions to proceed in aqueous media ("on-water" conditions), where the hydrophobic transition state is stabilized by the surrounding water network, accelerating reaction rates.

Mechanism & Visualization

Workflow: Enamine Activation (Aldehyde + Nitroalkene)

The following diagram illustrates the catalytic cycle for a 4-fluoroproline derivative. Note how the fluorine atom dictates the endo/exo ring pucker, enforcing the facial selectivity of the enamine attack.

G Cat Fluorinated Catalyst (4-F-Proline deriv.) Im Iminium Ion (Formation) Cat->Im + Sub1 (-H2O) Sub1 Substrate 1 (Aldehyde) Sub1->Im Sub2 Substrate 2 (Nitroalkene) TS C-C Bond Formation (Transition State) Sub2->TS Enamine Enamine Intermediate (Stereo-defined by F-gauche effect) Im->Enamine Tautomerization Enamine->TS + Sub2 (Face Selective) Hyd Hydrolysis TS->Hyd Iminium Adduct Hyd->Cat Catalyst Regeneration Prod Chiral Michael Adduct (High ee%) Hyd->Prod

Caption: Catalytic cycle of enamine activation. The fluorine substituent rigidifies the pyrrolidine ring, maximizing stereocontrol during the C-C bond forming step.

Experimental Protocols

Protocol A: Enamine-Catalyzed Michael Addition

Target: Synthesis of


-nitroaldehydes (Precursors to GABA analogs).
Catalyst:  (2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid (Trans-4-Fluoro-L-Proline).

Reagents:

  • Aldehyde (e.g., Isovaleraldehyde): 1.0 mmol

  • Nitroalkene (e.g.,

    
    -Nitrostyrene): 0.5 mmol
    
  • Catalyst: 10 mol% (0.05 mmol)

  • Solvent:

    
     or Toluene (1.0 mL)
    
  • Additive: None usually required, but 10 mol% Benzoic acid can accelerate slow reactions.

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, weigh out the nitroalkene (0.5 mmol) and the fluorinated catalyst (10 mol%).

  • Solvent Addition: Add 1.0 mL of solvent. Ensure the catalyst is well-dispersed (some proline derivatives may not fully dissolve initially).

  • Initiation: Add the aldehyde (1.0 mmol, 2 equiv) in one portion.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C).

    • Note: Monitor by TLC. The fluorinated catalyst typically yields faster kinetics than L-proline due to higher solubility and acidity.

  • Quench & Workup: Upon consumption of the nitroalkene (approx. 4–12 h), quench with saturated

    
     (2 mL) and extract with EtOAc (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Expected Results:

  • Yield: >85%

  • dr (syn/anti): >95:5

  • ee: >90% (Compared to ~70-80% with non-fluorinated L-proline).

Protocol B: Bifunctional Thiourea Catalysis

Target: Addition of Malonates to Nitroolefins. Catalyst: Chiral amine-thiourea bearing 3,5-bis(trifluoromethyl)phenyl groups (e.g., Takemoto-type catalyst).

Mechanism: The


 groups enhance the H-bond donor capability of the thiourea, activating the nitro group, while the tertiary amine activates the malonate.

Step-by-Step Procedure:

  • Catalyst Loading: Charge a reaction tube with the bifunctional catalyst (5 mol%) and the nitroolefin (0.5 mmol).

  • Solvent: Add Toluene (1.5 mL).

    • Optimization: For difficult substrates, use water-saturated toluene to facilitate proton transfer.

  • Nucleophile Addition: Add Diethyl malonate (0.75 mmol, 1.5 equiv).

  • Temperature: Stir at -20 °C to maximize enantioselectivity.

    • Why? Lower temperatures favor the rigid H-bonded transition state over non-selective background pathways.

  • Workup: Filter through a short silica plug to remove the catalyst (or perform acid wash to recover catalyst).

Data Analysis & Comparison

The following table summarizes the performance enhancement typically observed when switching from non-fluorinated to fluorinated scaffolds in Michael additions.

FeatureNon-Fluorinated (e.g., L-Proline)Fluorinated (e.g., 4-F-Proline)Mechanistic Reason
Solubility Poor in organic solventsImprovedLipophilicity of C-F bond.
Reaction Time 24 - 48 hours4 - 12 hoursHigher turnover frequency.
Stereoselectivity (ee) 70 - 80%90 - 99%Rigid "gauche" conformation locks TS.
Water Tolerance Low (deactivates)HighHydrophobic shielding of active site.

Troubleshooting & Optimization

Low Conversion
  • Cause: Product inhibition or catalyst deactivation.

  • Solution: Add an acidic co-catalyst. For primary amine catalysts, adding 10-20 mol% of 4-Nitrobenzoic acid or TFA aids in the hydrolysis of the iminium intermediate, releasing the product and regenerating the catalyst.

Poor Enantioselectivity[1]
  • Cause: "Leakage" through a non-catalyzed background reaction or flexible transition state.

  • Solution:

    • Lower Temperature: Drop to -40 °C.

    • Switch Solvent: Change from polar (MeOH, DMF) to non-polar (Toluene,

      
      ). Non-polar solvents strengthen the critical electrostatic/H-bond interactions between catalyst and substrate.
      
    • Check Reagents: Ensure aldehydes are freshly distilled; oxidation products (carboxylic acids) can poison the amine catalyst.

Nonlinear Effects
  • Observation: ee of product is lower than ee of catalyst.

  • Cause: Aggregation of the catalyst.

  • Solution: Fluorinated catalysts are less prone to aggregation than pure hydrocarbon amines, but if observed, dilute the reaction mixture (0.1 M

    
     0.05 M).
    

References

  • Gauging the Fluorine Effect: Zoutendijk, P. H., et al. (2023). "The Gauche Effect in Fluorinated Prolines: Structural Insights and Catalytic Consequences." Journal of Organic Chemistry.Link

  • Bifunctional Catalysis: Okino, T., Hoashi, Y., & Takemoto, Y. (2005). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[3]Link

  • Fluorine in Organocatalysis Review: Lichtor, P. A., & Miller, S. J. (2012). "Combinatorial Discovery of Fluorinated Peptide Catalysts." Nature Chemistry.Link

  • Aqueous Media Applications: Mase, N., et al. (2006). "Organocatalytic Michael Addition of Ketones to Nitroolefins in Water." Journal of the American Chemical Society.[3]Link

  • General Protocol Validation: Pihko, P. M. (2009).[1] "Hydrogen Bonding in Organic Synthesis." Wiley-VCH.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Fluorination of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the deoxofluorination of chiral amino alcohols. As the incorporation of fluorine into pharmaceutical candidates is a critical strategy for modulating metabolic stability and bioactivity, maintaining enantiomeric purity is paramount.[1][2] This resource is designed to help you navigate the complexities of this transformation and achieve high-yielding, enantiomerically pure fluorinated products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the fluorination of chiral amino alcohols?

A: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[3] In the context of drug development, the biological activity of a molecule is often exclusive to one enantiomer. The presence of its mirror image can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, preventing racemization is critical to ensure the synthesis of a safe and effective drug substance.

Q2: What are the primary mechanistic pathways that lead to racemization during deoxofluorination?

A: Racemization during the deoxofluorination of amino alcohols typically occurs through two main pathways that involve the formation of an achiral intermediate:

  • Neighboring Group Participation (Aziridinium Ion Formation): The nitrogen atom of the amino group can act as an internal nucleophile, displacing the activated hydroxyl group to form a transient, planar, and achiral aziridinium ion. Subsequent nucleophilic attack by the fluoride ion can occur from either face of the ring with equal probability, leading to a racemic or near-racemic mixture of the desired product.[4][5]

  • Carbocation Formation: If the reaction conditions promote an SN1-type mechanism, a planar carbocation intermediate can form at the chiral center after the departure of the activated hydroxyl group.[3][6] The fluoride nucleophile can then attack this flat intermediate from either side, resulting in racemization.[3][6]

Q3: Which amino acids are most susceptible to racemization during this process?

A: While any chiral amino alcohol can be susceptible, those that can readily stabilize a positive charge at the chiral center are more prone to racemization via an SN1 pathway. Furthermore, the propensity for aziridinium ion formation is a key factor. The specific structure of the amino alcohol, including steric hindrance around the reaction center and the basicity of the amino group, plays a significant role.

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my fluorinated product?

A: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[7][8]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: This technique can provide clean baseline peak separations of enantiomers, allowing for accurate integration and e.e. determination.[9][10]

  • Gas Chromatography (GC) on a Chiral Stationary Phase: This method is suitable for volatile and thermally stable compounds.[11]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Significant Racemization Observed with DAST or Deoxo-Fluor

You've performed a deoxofluorination on your N-protected chiral amino alcohol using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, but chiral HPLC analysis shows a nearly 1:1 mixture of enantiomers.

Potential Causes & Solutions
  • Cause A: Aziridinium Ion Formation. DAST and its analogues are known to promote the formation of aziridinium intermediates, especially with unprotected or lightly protected amines.[4][12]

    • Solution 1: Employ a More Robust Nitrogen Protecting Group. A bulky or electron-withdrawing protecting group can decrease the nucleophilicity of the nitrogen atom, thus suppressing its participation in forming an aziridinium ion. Consider switching from a simple Boc or Cbz group to a more sterically demanding group or one that reduces the electron density on the nitrogen.

    • Solution 2: Switch to a Different Fluorinating Reagent. Modern fluorinating agents have been designed to minimize side reactions. PyFluor, for instance, often shows higher selectivity and less propensity for rearrangements compared to DAST.[2][13][14][15]

  • Cause B: SN1 Pathway Dominance. The reaction conditions (e.g., polar solvent, elevated temperature) might be favoring a carbocation-mediated pathway.

    • Solution 1: Optimize Solvent and Temperature. Switch to a less polar solvent (e.g., toluene instead of dichloromethane) and run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[16] This will disfavor the formation of a carbocation intermediate and promote a more concerted SN2-like mechanism.

    • Solution 2: Consider a Base-Free Protocol. Recent advancements have shown that base-free deoxyfluorination methods can suppress elimination and ionization pathways, which are often linked to racemization.[17][18] These methods use reagents that activate the alcohol without the need for an external base.

Issue 2: Low Yield and Partial Racemization with PyFluor

You've switched to PyFluor to improve selectivity, but you are still observing partial racemization and the reaction yield is lower than expected.

Potential Causes & Solutions
  • Cause A: Inappropriate Base Selection or Stoichiometry. PyFluor reactions typically require a strong, non-nucleophilic Brønsted base to facilitate the reaction.[2] The choice and amount of base can be critical.

    • Solution 1: Screen Different Bases. Strong amidine or guanidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) are often recommended.[2] However, for substrates prone to racemization, a more sterically hindered base like 2,4,6-collidine might be beneficial.[19]

    • Solution 2: Optimize Base Equivalents. Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of a strong base can sometimes promote side reactions or racemization.[20]

  • Cause B: Sub-optimal Reaction Conditions. Even with an improved reagent like PyFluor, temperature and concentration can still influence the stereochemical outcome.

    • Solution 1: Adjust Temperature and Reaction Time. While many PyFluor reactions proceed at room temperature, sensitive substrates may benefit from lower temperatures.[14] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at higher temperatures, which could lead to epimerization.

    • Solution 2: Use a More Electron-Rich Sulfonyl Fluoride. For activated substrates, a more electron-rich sulfonyl fluoride can form a more stable sulfonate ester intermediate, minimizing side reactions and potentially racemization.[21]

Issue 3: Product is Enantiopure, but the Stereochemistry is Inverted

Your fluorinated product shows high enantiomeric excess, but the absolute configuration is the opposite of what you expected from a direct substitution.

Potential Cause & Solution
  • Cause: Double Inversion Mechanism. This is a strong indicator of neighboring group participation. The reaction is proceeding stereospecifically, but through a two-step process:

    • First Inversion: The nitrogen atom attacks the activated alcohol, forming an aziridinium ion with inversion of configuration.

    • Second Inversion: The fluoride ion opens the aziridinium ring, causing a second inversion at the carbon center. The net result is retention of the original stereochemistry, which may appear as an "inversion" if an SN2 reaction was assumed.

    • Solution: Re-evaluate Mechanistic Assumptions. This outcome confirms that an aziridinium pathway is dominant. To achieve the opposite enantiomer (the product of a single inversion), you must suppress this pathway using the strategies outlined in Issue 1 (e.g., bulkier N-protecting group, different fluorinating agent/conditions).

Experimental Protocols & Data

Protocol 1: General Deoxyfluorination using PyFluor with DBU

This protocol is a good starting point for the deoxyfluorination of a standard N-protected amino alcohol.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-protected amino alcohol (1.0 equiv).

  • Dissolution: Dissolve the substrate in an anhydrous, non-polar solvent like toluene or THF.

  • Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of PyFluor: Add PyFluor (1.1-1.5 equiv) portion-wise or as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Table 1: Comparison of Common Deoxyfluorinating Reagents
ReagentCommon AbbreviationTypical ConditionsAdvantagesDisadvantages
Diethylaminosulfur TrifluorideDASTCH₂Cl₂, -78 °C to rtWidely used, commercially availableThermally unstable, prone to elimination and racemization[2][22]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorCH₂Cl₂, 0 °C to rtMore thermally stable than DAST[15][16][21]Can still cause racemization, produces HF[16]
2-Pyridinesulfonyl FluoridePyFluorToluene or THF, DBU, rtThermally stable, high selectivity against elimination, tolerates many functional groups[13][14]Requires a strong base, may not be suitable for base-sensitive substrates[2]
Perfluorobutanesulfonyl FluoridePBSFTHF, Base, rtHighly reactive, useful for deactivated alcoholsCan be poorly selective[21]

Mechanistic and Troubleshooting Diagrams

To further aid in understanding and troubleshooting, the following diagrams illustrate the key mechanistic pathways and a logical workflow for addressing racemization issues.

Racemization_Mechanisms cluster_SN2 SN2 Pathway (Desired) cluster_Racemization Racemization Pathways (Undesired) A R-Amino Alcohol B Activated Alcohol A->B [Fluorinating Agent] C S-Fluoroamine (Inversion) B->C F⁻ Attack D Activated Alcohol E Aziridinium Ion (Achiral) D->E Neighboring Group Participation F Carbocation (Achiral) D->F SN1 Pathway G Racemic Fluoroamine (R/S Mixture) E->G F⁻ Attack F->G F⁻ Attack

Caption: Competing pathways in amino alcohol fluorination.

Troubleshooting_Workflow Start Racemization Detected (Low e.e.) Q1 Using DAST or Deoxo-Fluor? Start->Q1 A1 Switch to PyFluor or other modern reagent. Increase N-protection bulk. Q1->A1 Yes Q2 Using PyFluor. Still see racemization? Q1->Q2 No A1->Q2 A2 Lower Temperature (-78 to 0 °C). Use less polar solvent (Toluene). Screen hindered bases (e.g., Collidine). Q2->A2 Yes End Racemization Minimized (High e.e.) Q2->End No A2->End

Caption: Decision workflow for troubleshooting racemization.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy - KAIST. (2022, January 18). KAIST.
  • Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. (2000, December 18). MDPI.
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (2025, November 27). PMC.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (2025, December 10). Chemical Science (RSC Publishing).
  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019, August 22).
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • Racemization Overview, Mechanism & Examples. Study.com.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). PMC.
  • Highly Enantioselective Synthesis of β-Amino Alcohols.
  • 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal.
  • PyFluor. Enamine.
  • Deoxyfluorination: A Detailed Overview of Recent Developments. (2024, September 9). Spirochem.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015, July 15). The Doyle Group.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. (2025, October 18).
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015, July 15).
  • Racemiz
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2002, December).
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018, March 27).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (2023). PMC.
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
  • Determination of enantiomeric excess. University of Birmingham.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Elsevier.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (2025). Benchchem.

Sources

Stability of benzylic C-F bonds under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols regarding the stability of benzylic carbon-fluorine (C-F) bonds under common acidic and basic experimental conditions.

Introduction

The benzylic C(sp³)–F bond is a unique structural motif in organic chemistry, particularly valued in medicinal chemistry and drug development. While the C-F bond is the strongest single bond to carbon (bond dissociation energy ~105.4 kcal/mol), its stability at a benzylic position is profoundly influenced by the electronic environment and reaction conditions.[1] The ability of the adjacent aromatic ring to stabilize charged intermediates makes these bonds susceptible to cleavage under certain acidic and, to a lesser extent, basic conditions. Understanding this reactivity is critical for designing robust synthetic routes and predicting the metabolic stability of drug candidates.

This guide is structured to address the most common questions and experimental challenges encountered when working with molecules containing benzylic fluorides.

Stability Under Acidic Conditions

Benzylic C-F bonds are most commonly found to be labile under acidic conditions. The primary mechanism involves activation of the fluorine atom, leading to the formation of a stabilized benzylic carbocation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed cleavage of a benzylic C-F bond? A1: The cleavage typically proceeds through a dissociative, Sₙ1-like pathway. A Brønsted or Lewis acid interacts with the highly electronegative fluorine atom. This interaction can be a direct protonation by a strong acid or, more commonly, activation through hydrogen bonding with a protic species.[2] This "activation" weakens the C-F bond, facilitating its departure and the formation of a resonance-stabilized benzylic carbocation. This intermediate can then be trapped by a nucleophile or undergo elimination.[1][3]

Q2: How does the substitution at the benzylic carbon (primary, secondary, tertiary) affect stability in acid? A2: Stability decreases as substitution increases: Primary > Secondary > Tertiary . This trend directly correlates with the stability of the resulting benzylic carbocation.[4][5] Tertiary benzylic fluorides generate the most stable carbocations and are therefore the most labile, while primary benzylic fluorides are significantly more stable.[3][4]

Q3: What role do electron-donating or -withdrawing groups on the aromatic ring play? A3: Electronic effects on the aryl ring are critical.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups stabilize the positive charge of the benzylic carbocation through resonance or induction. This accelerates C-F bond cleavage.[6][7]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) destabilize the carbocation, making C-F bond cleavage more difficult and thus increasing the bond's stability under acidic conditions.[4][6][7]

Q4: Are there "mild" acidic conditions that can cleave a benzylic C-F bond? A4: Yes. While strong acids like triflic acid or superacids (e.g., SbF₅) are highly effective, milder conditions can also promote cleavage, primarily through hydrogen-bond donation.[1][8] Solvents like hexafluoroisopropanol (HFIP) are particularly effective at activating the C-F bond by serving as potent hydrogen-bond donors, generating a benzylic cation that can be intercepted by a nucleophile in reactions like Friedel-Crafts alkylation.[1][2][3][9]

Troubleshooting Guide: Acidic Conditions

Problem 1: My benzylic fluoride is unexpectedly decomposing during silica gel chromatography.

  • Probable Cause: Secondary and tertiary benzylic fluorides are known to be sensitive to elimination of hydrogen fluoride (HF), a reaction that can be catalyzed by the acidic silanol groups on the surface of silica gel or even by glass vessels.[4]

  • Solution:

    • Neutralize the Stationary Phase: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

    • Alternative Chromatography: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase).

    • Avoid Chromatography: If possible, purify the compound by crystallization or distillation to avoid contact with acidic surfaces.

Problem 2: I am attempting a reaction on another part of my molecule with a strong acid (e.g., TFA, HCl), and my benzylic fluoride is being cleaved.

  • Probable Cause: The benzylic C-F bond is not sufficiently robust to withstand the reaction conditions. This is especially true for secondary or tertiary fluorides or those bearing electron-donating groups on the aryl ring.

  • Solution:

    • Use Milder Acids: Investigate if a weaker acid can accomplish the desired transformation without affecting the C-F bond. For example, acetic acid is often insufficient to cleave benzylic fluorides.[1]

    • Change Synthetic Order: Redesign the synthesis to introduce the benzylic fluoride at a later stage, after all harsh acidic steps are completed.

    • Protecting Group Strategy: If the functionality requiring acid is an alcohol or amine, consider a protecting group that can be removed under non-acidic conditions (e.g., a benzyl ether removed by hydrogenolysis, or a silyl ether removed by fluoride ions).[10][11]

Problem 3: I am trying to perform a Friedel-Crafts reaction using a benzylic fluoride as an electrophile, but the reaction is not working.

  • Probable Cause: The conditions are not sufficiently activating for the C-F bond. This is common for primary benzylic fluorides or substrates with electron-withdrawing groups.

  • Solution:

    • Increase Acid Strength: Move from a mild activator like HFIP to a stronger Lewis or Brønsted acid system. Superstoichiometric amounts of strong acids may be required, but this can limit functional group tolerance.[1][3]

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier, but monitor for side reactions like elimination or polymerization.

    • Confirm Substrate Suitability: Recognize that benzylic difluorides and trifluorides are significantly less reactive and may not undergo reaction under typical Friedel-Crafts conditions.[3]

Mechanistic Visualization: Acid-Catalyzed Cleavage

G cluster_0 Step 1: C-F Bond Activation cluster_1 Step 2: Dissociation (Rate-Limiting) cluster_2 Step 3: Product Formation start Benzylic Fluoride (Ar-CHR-F) activated_complex Activated Complex (Ar-CHR-F···H-A) start->activated_complex activator Acid / H-Bond Donor (H-A) activator->activated_complex H-Bonding carbocation Benzylic Carbocation (Ar-CHR⁺) activated_complex->carbocation Slow (Sₙ1-like) leaving_group [F···H-A]⁻ substitution_product Substitution Product (Ar-CHR-Nu) carbocation->substitution_product Fast elimination_product Elimination Product (Ar-CR=R') carbocation->elimination_product (E1) nucleophile Nucleophile (Nu⁻) elim_base Base (B:)

Caption: Sₙ1-like mechanism for acid-catalyzed benzylic C-F bond cleavage.

Stability Under Basic Conditions

Benzylic C-F bonds are generally much more stable under basic conditions than acidic ones. Cleavage is rare and typically requires specific structural features within the molecule.

Frequently Asked Questions (FAQs)

Q1: Why are benzylic C-F bonds generally stable to bases? A1: Fluoride is a poor leaving group, and direct Sₙ2 displacement at the benzylic carbon by a base/nucleophile is difficult. Unlike other halogens, fluorine's high electronegativity strengthens the C-F bond.[1] Furthermore, many common basic conditions (e.g., NaOH, K₂CO₃, amines) are not strong enough to deprotonate an unactivated benzylic C-H bond to initiate an elimination pathway.

Q2: Under what specific circumstances can a benzylic C-F bond be cleaved by a base? A2: Cleavage under basic conditions is primarily observed when the benzylic proton is highly acidic. This occurs when the benzylic carbon is adjacent to strong electron-withdrawing groups, such as nitro (-NO₂) or nitrile (-CN).[4] In such cases, a strong base (e.g., KOH, n-BuLi) can deprotonate the carbon to form a stabilized benzylic anion.[4] This anion can then undergo further reactions, although this is more a case of C-H activation than direct C-F cleavage.

Q3: Can elimination (E2 or E1cB) occur under basic conditions? A3: An E2 mechanism is unlikely due to the poor leaving group ability of fluoride. An E1cB (Elimination, Unimolecular, Conjugate Base) mechanism is plausible if a very acidic proton is present alpha to the aryl ring and beta to the fluorine, but this is a specific structural requirement not found in simple benzyl fluorides.

Troubleshooting Guide: Basic Conditions

Problem 1: I am running a reaction with a strong, non-nucleophilic base (e.g., LDA, KHMDS) and observing decomposition of my benzylic fluoride.

  • Probable Cause: Your substrate likely possesses an unexpectedly acidic proton at the benzylic position, perhaps due to one or more electron-withdrawing groups on the aromatic ring or adjacent to the benzylic carbon. The strong base is generating a benzylic anion, which may be unstable or react further.

  • Solution:

    • Use a Weaker Base: Assess if a milder base (e.g., DBU, triethylamine) can perform the desired transformation.

    • Lower the Temperature: Forming anions at very low temperatures (e.g., -78 °C) can often prevent decomposition or unwanted side reactions.

    • Re-evaluate the Substrate: Confirm that there are no potent activating groups that you have overlooked.

Problem 2: I need to deprotect a base-labile group (e.g., an ester) in the presence of a benzylic fluoride. Is this feasible?

  • Probable Cause: This is generally a safe and feasible operation. Benzylic C-F bonds are robust to the conditions used for hydrolyzing most esters (e.g., LiOH, NaOH in aqueous solvent). They are also stable to amines like piperidine, which are used to remove Fmoc protecting groups.[11][12]

  • Solution: Proceed with standard protocols. The risk of C-F bond cleavage is very low unless extreme temperatures or exceptionally strong bases are used on an activated substrate.

Mechanistic Visualization: Base-Mediated C-H Activation

G cluster_1 Step 2: Reaction of Anion start Activated Benzylic Fluoride (EWG-Ar-CHF-R) anion Benzylic Anion (EWG-Ar-C⁻F-R) start->anion base Strong Base (B⁻) product Functionalized Product (EWG-Ar-CEF-R) anion->product electrophile Electrophile (E⁺)

Caption: Base-mediated activation of an acidic benzylic C-H bond.

Summary of Factors Influencing Stability

FactorCondition Favoring Lability (Cleavage)Condition Favoring Stability (Inert)
Benzylic Substitution Tertiary > SecondaryPrimary
Aryl Ring Electronics Electron-Donating Groups (e.g., -OMe, -Me)Electron-Withdrawing Groups (e.g., -NO₂, -CF₃)
pH / Reagents Strong Acids (TFA, HCl), Lewis Acids, HFIPNeutral conditions, Weak to Moderate Bases
Activating Groups N/A for Acidic. For Basic: Adjacent -NO₂, -CNNo groups that acidify the benzylic C-H proton
Temperature High TemperatureLow Temperature
Reaction Medium Protic, H-bond donating solvents (e.g., HFIP)Aprotic, non-coordinating solvents
Physical Handling Exposure to silica gel, acidic glasswareUse of passivated glassware, neutral stationary phases

Experimental Protocol: Test for Stability to Acidic Conditions

This protocol provides a general method to assess the stability of a compound containing a benzylic fluoride to a standard acidic condition.

Objective: To determine if the benzylic C-F bond in a substrate is stable to 4M HCl in Dioxane at room temperature over 24 hours.

Materials:

  • Substrate (containing benzylic fluoride)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, if using NMR for quantification)

  • TLC plates, NMR tubes, HPLC vials

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 10-20 mg of the substrate in 0.5 mL of a suitable anhydrous solvent (e.g., DCM). If desired for quantitative analysis, add a known amount of an internal standard.

  • Initial Analysis (t=0): Withdraw a small aliquot (e.g., 20 µL) from the solution. Quench it by diluting with DCM (0.5 mL) and washing with saturated NaHCO₃ solution. Dry the organic layer with Na₂SO₄ and analyze by your chosen method (TLC, LC-MS, ¹H NMR, ¹⁹F NMR) to establish a baseline.

  • Initiate Reaction: Add a stoichiometric excess of the acid solution (e.g., 5-10 equivalents of 4M HCl in Dioxane) to the reaction vial. Stir the reaction at room temperature.

  • Monitor Reaction: At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw another small aliquot and process it as described in Step 2.

  • Analysis: Compare the analyses at different time points to the t=0 sample.

    • On TLC: Look for the appearance of new, more polar spots (potential alcohol from hydrolysis) or less polar spots (potential elimination product).

    • In ¹⁹F NMR: Monitor for the disappearance of the signal corresponding to your benzylic fluoride.

    • In ¹H NMR: Look for the disappearance of signals adjacent to the fluorine and the appearance of new signals. Compare the integration of the substrate peaks to the internal standard to quantify decomposition.

    • In LC-MS: Monitor the disappearance of the peak for your starting material's mass and the appearance of new peaks.

Interpretation:

  • >95% Starting Material Remaining: The C-F bond is considered stable under these conditions.

  • 5-50% Decomposition: The C-F bond is moderately labile.

  • >50% Decomposition: The C-F bond is highly unstable under these conditions.

References

  • Köster, D. C., Catti, L., & Tiefenbacher, K. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry, 6, 639. Available at: [Link]

  • Smith, C. J., & Douglas, J. T. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. Available at: [Link]

  • Li, Q., & Song, H. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7051. Available at: [Link]

  • Köster, D. C., Catti, L., & Tiefenbacher, K. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. PMC. Available at: [Link]

  • Li, Q., & Song, H. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Semantic Scholar. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Boche, S. E., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 53-60. Available at: [Link]

  • Bordwell, F. G., & Cheng, J. P. (1992). Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations. Journal of the American Chemical Society, 114(25), 9787-9792. Available at: [Link]

  • Shreeve, J. M., et al. (2024). Base mediated electrophilic benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Doyle, A. G., & Musacchio, A. J. (2025). Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. Organic Chemistry Frontiers. Available at: [Link]

  • Madani, A. (n.d.). Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society. Available at: [Link]

  • Adonin, N. Y., et al. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF 5. MDPI. Available at: [Link]

  • Amii, H. (2018). C-Si bond formation via C-F bond cleavage. Springer Nature Research Communities. Available at: [Link]

  • Olah, G. A., & Prakash, G. K. S. (n.d.). 1.10. Cleavage of Various C-O Bonds and Replacement by Fluoride. Science of Synthesis. Available at: [Link]

  • Kirsch, P. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis. Available at: [Link]

  • Sanford, M. S. (2024). Palladium catalysis for benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. Available at: [Link]

  • Paquin, J. F. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Chemistry Portal. Available at: [Link]

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  • Köster, D. C., Catti, L., & Tiefenbacher, K. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp)C-F Bonds Inside a Self-Assembled Molecular Container. ResearchGate. Available at: [Link]

  • Boche, S. E., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. PMC. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (n.d.). Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes. PMC. Available at: [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2025). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Enzyme-catalyzed C–F bond formation and cleavage. Applied Microbiology and Biotechnology, 103(8), 3367–3377. Available at: [Link]

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Navigating the Challenges of Hygroscopic Fluorinated Amine Salts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic fluorinated amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging yet vital compounds in their work. The unique combination of hygroscopicity (the tendency to absorb moisture from the air) and the properties of fluorinated amines presents specific handling requirements that, if not properly addressed, can compromise experimental integrity and safety.[1][2] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the day-to-day handling of hygroscopic fluorinated amine salts.

Q1: What makes hygroscopic fluorinated amine salts so difficult to handle?

A1: The difficulty lies in a combination of two key properties:

  • Hygroscopicity: These salts readily absorb atmospheric water.[1] This can lead to several problems:

    • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to significant errors in stoichiometry.

    • Physical Changes: The solid may become sticky, oily, or even completely liquefy, making it difficult to transfer quantitatively.[3][4]

    • Reaction Interference: The absorbed water can act as an unwanted reactant or catalyst, potentially leading to side reactions, reduced yields, or complete reaction failure.[5]

  • Fluorine Content & Amine Reactivity:

    • Safety: Fluorinated compounds can pose specific health risks.[6][7] Upon decomposition or reaction with moisture, they can release corrosive species like hydrogen fluoride (HF).[6][7] Always consult the Safety Data Sheet (SDS) for the specific compound.[1][8][9][10][11]

    • Reactivity: Amines are basic and nucleophilic, and their reactivity can be modulated by the presence of electron-withdrawing fluorine atoms.[12][13] The presence of water can alter the basicity and nucleophilicity of the amine salt, impacting its intended role in a reaction.[5][12][14]

Q2: What are the essential storage requirements for these salts?

A2: Proper storage is the first line of defense against moisture contamination. The goal is to create a consistently dry environment.

Storage MethodBest ForKey Considerations
Sealed Container in a Desiccator Short to medium-term storage of less sensitive salts.Use a high-quality desiccator with a fresh, active desiccant (e.g., Drierite, silica gel).[15] Ensure the container seal is airtight.[1]
Nitrogen-Purged Desiccator or Glove Box Long-term storage and for highly hygroscopic salts.Provides a positive pressure of dry, inert gas, offering superior protection.[15][16][17] This is the ideal environment.
Original Manufacturer's Packaging Unopened containers.Many suppliers use specialized packaging, like Sure/Seal™ bottles, designed for air- and moisture-sensitive reagents.[18]

Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage recommendations.[1]

Q3: I don't have a glove box. Can I still accurately weigh a highly hygroscopic salt?

A3: While a glove box is the gold standard, it is possible to handle these salts on the bench with careful technique, though with increased risk of moisture absorption.[19][20]

The "Weighing by Difference" Technique on the Bench:

  • Preparation: Have a pre-weighed, oven-dried receiving flask with a septum-sealed sidearm ready.

  • Initial Weighing: Tightly cap the reagent bottle and place it on the analytical balance. Record the mass to the highest precision.

  • Quick Transfer: Briefly open the reagent bottle and quickly transfer an estimated amount of the solid to your receiving flask using a clean, dry spatula. Immediately recap the reagent bottle.

  • Final Weighing: Place the reagent bottle back on the balance and record the new, lower mass.

  • Calculation: The difference between the initial and final mass is the precise amount of solid transferred.[21]

The key is speed and minimizing the time the container is open to the atmosphere. For extremely sensitive salts, this benchtop method may still introduce unacceptable levels of moisture.[22]

Q4: My salt has turned into a sticky solid or a liquid. Is it still usable?

A4: This indicates significant water absorption.[3] Using the material as-is will lead to inaccurate measurements and potential reaction failures.

  • For Non-Thermally Labile Salts: You may be able to dry the salt under high vacuum, possibly with gentle heating. However, be aware that this can be difficult and may not remove all lattice water.[19]

  • Verification: After drying, it is highly recommended to determine the water content via Karl Fischer titration to ensure the material is suitable for your reaction.

  • When in Doubt, Discard: If you cannot verify the dryness or if the material is thermally sensitive, it is often more cost-effective and scientifically sound to discard the compromised reagent and use a fresh, unopened container.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent reaction yields or formation of unexpected byproducts.
  • Likely Cause: Water contamination from the hygroscopic amine salt is a primary suspect. Water can hydrolyze starting materials, deactivate catalysts, or participate in side reactions.[5]

  • Troubleshooting Steps:

    • Verify Reagent Dryness: Use a fresh, unopened bottle of the amine salt. If that's not possible, rigorously dry the existing stock under high vacuum and consider a Karl Fischer analysis.

    • Improve Handling Technique: If not already doing so, switch to handling the salt in an inert atmosphere glove box.[16][17][23] This is the most reliable way to exclude moisture.

    • Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware is properly oven- or flame-dried before use.[16][18] Even small amounts of adsorbed water on glassware can affect sensitive reactions.[17]

Problem 2: The salt is difficult to dissolve in my non-polar organic solvent.
  • Likely Cause: Amine salts are ionic and generally have poor solubility in non-polar solvents.[24] The presence of fluorine atoms can further reduce solubility.

  • Troubleshooting Steps:

    • Solvent Selection: Consider using a more polar, aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Always ensure the solvent is compatible with your reaction chemistry.

    • Sonication: Gentle sonication in a sealed vial can help break up solid agglomerates and increase the rate of dissolution.

    • Gentle Heating: If the compound is thermally stable, gentle warming can increase solubility. Perform this under an inert atmosphere to prevent moisture ingress as the vessel cools.

    • Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst can help shuttle the amine salt into the organic phase.

Problem 3: The mass of the salt on the analytical balance is continuously increasing.
  • Likely Cause: This is a clear indication of rapid moisture absorption from the air. The salt is acting as a desiccant.[1][25]

  • Troubleshooting Workflow:

    G Start Mass is Increasing on Balance Check_Env Is a glove box available? Start->Check_Env Use_Glovebox Weigh inside glove box. Problem solved. Check_Env->Use_Glovebox Yes Bench_Strategy Implement Rapid Benchtop Weighing Check_Env->Bench_Strategy No Weigh_Difference Use 'Weighing by Difference' method. Minimize open-container time. Bench_Strategy->Weigh_Difference Accept_Error Is a small error tolerable? Weigh_Difference->Accept_Error Proceed Proceed quickly. Note the initial stable reading and calculate concentration based on that. Accept_Error->Proceed Yes Alternative_Method Consider alternative methods: - Prepare a stock solution in a glove box. - Use pre-weighed vials if available. Accept_Error->Alternative_Method No

    Caption: Troubleshooting workflow for a rapidly changing mass.

Section 3: Experimental Protocols

Protocol 1: Weighing a Hygroscopic Fluorinated Amine Salt in a Glove Box

This protocol ensures the highest accuracy and prevents moisture contamination.[16][17]

  • Preparation: Bring the reagent container, a clean spatula, a tared weighing vessel (e.g., a vial with a screw cap), and your lab notebook or electronic recording device into the glove box antechamber.

  • Inert Atmosphere Introduction: Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric air and moisture.[17][26]

  • Equilibration: Transfer all items into the main glove box chamber. Allow the reagent container to thermally equilibrate to the glove box temperature for at least 20 minutes to prevent pressure differentials upon opening.

  • Weighing: Place the tared weighing vessel on the analytical balance inside the glove box.

  • Transfer: Carefully open the reagent container. Using the clean spatula, transfer the desired amount of the salt into the weighing vessel.

  • Seal and Record: Securely cap the weighing vessel and the main reagent container. Record the final mass.

  • Removal: The sealed weighing vessel can now be removed from the glove box via the antechamber for use in your experiment.

Protocol 2: Safe Disposal of Waste and Contaminated Materials

Due to the nature of fluorinated compounds, proper waste disposal is critical.

  • Consult SDS: Always review Section 13 of the Safety Data Sheet for specific disposal instructions.[8]

  • Solid Waste: Collect all contaminated solid waste (e.g., weighing papers, gloves, disposable spatulas) in a dedicated, clearly labeled, sealed waste container.

  • Liquid Waste: Quench reaction mixtures carefully. Be aware that reactions involving fluorinated compounds may generate HF. Consider quenching with a base like calcium hydroxide slurry to neutralize acidic byproducts. Collect all liquid waste in a labeled, halogenated waste container.

  • Decontamination: Clean any spills immediately. Decontaminate glassware and non-disposable equipment thoroughly. A triple rinse with a suitable solvent is recommended.

  • Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal.[9]

References

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal. Available at: [Link]

  • Air-free technique. Wikipedia. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • WEIGHING BY DIFFERENCE. Unknown Source. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • Safely handling air-sensitive products. Cleanroom Technology. Available at: [Link]

  • Weighing Reactants and Reagents. Department of Chemistry : University of Rochester. Available at: [Link]

  • Fluorine Safety. James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Available at: [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • 13.2.1 Classification of goods according to moisture behavior. Container Handbook. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available at: [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. PlasticsEurope. Available at: [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]

  • Hygroscopic material packing. ResearchGate. Available at: [Link]

  • 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. Available at: [Link]

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  • Introduction of materials into a glovebox. mulksgrp. Available at: [Link]

  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Royal Society of Chemistry. Available at: [Link]

  • “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Dampness & Rot. Available at: [Link]

  • How do you guys prepare solutions of hygroscopic chemicals?. Reddit. Available at: [Link]

  • How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]

  • Hygroscopic Salts. Designing Buildings Wiki. Available at: [Link]

  • Hygroscopic salts trigged by rain part 3. Damp Surveys Ltd. Available at: [Link]

  • How to Stop Salt Coming Out of the Wall. Permagard. Available at: [Link]

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Validation & Comparative

Comparison of pKa values: (R)-1,1-Diphenyl-1-fluoro-2-aminopropane vs non-fluorinated parent

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the pKa values for (R)-1,1-Diphenyl-1-fluoro-2-aminopropane and its non-fluorinated parent, (R)-1,1-Diphenyl-2-aminopropane . This analysis is grounded in physical organic chemistry principles, experimental data trends for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-fluoroamines, and their implications in medicinal chemistry.[1][2]

Executive Summary

The introduction of a fluorine atom at the


-position relative to an amine significantly modulates the basicity of the molecule.[2][3] For the specific case of This compound , the fluorine atom exerts a strong electron-withdrawing inductive effect ($ -I $), resulting in a substantial decrease in pKa compared to its non-fluorinated parent, (R)-1,1-Diphenyl-2-aminopropane .
  • Non-Fluorinated Parent pKa:

    
     9.5 – 9.8 (Typical for 
    
    
    
    -phenyl substituted primary amines)
  • Fluorinated Analog pKa:

    
     7.8 – 8.3
    
  • 
    pKa: 
    
    
    
    -1.5 to -2.0 units

This shift renders the fluorinated amine less basic, which has profound effects on its physiological charge state, membrane permeability, and binding kinetics (e.g., reduced hERG liability).

Structural & Physicochemical Comparison

The following table summarizes the key physicochemical differences driven by the single atom substitution.

FeatureNon-Fluorinated ParentFluorinated Analog
IUPAC Name (R)-1,1-Diphenyl-2-aminopropaneThis compound
Structure


Substitution Pattern Primary Amine

-Fluoro Primary Amine
Electronic Effect Inductive withdrawal by PhenylsStrong Inductive withdrawal by Fluorine + Phenyls
Estimated pKa 9.7 8.0
Basicity Classification Moderately BasicWeakly Basic
LogP (Lipophilicity) HighModerate (Modulated by lower ionization)
Mechanistic Insight: The Fluorine Effect

The reduction in basicity is primarily governed by the Inductive Effect (-I) . Fluorine is the most electronegative element (


). When placed at the 

-position (C1) relative to the nitrogen (at C2), it pulls electron density through the

-bond framework.
  • Destabilization of the Conjugate Acid: The protonated ammonium species (

    
    ) is positively charged. The nearby electron-withdrawing fluorine atom intensifies the positive charge density, destabilizing the cation relative to the neutral amine.
    
  • Equilibrium Shift: This destabilization drives the equilibrium toward the neutral form, thereby lowering the pKa (

    
     increases).
    


Conformational Bias (The Gauche Effect)

In


-fluoroamines, the C-F and C-N bonds often adopt a gauche conformation due to hyperconjugation (

). While intramolecular hydrogen bonding (

) can theoretically stabilize the protonated form (opposing the pKa drop), in high-dielectric solvents like water, the inductive destabilization dominates.

Visualization of Signaling & Equilibrium[6]

The following diagram illustrates the structural relationship and the thermodynamic equilibrium shift caused by fluorination.

G cluster_0 Non-Fluorinated Parent cluster_1 Fluorinated Analog Parent_Acid Ph2CH-CH(NH3+)-Me (Protonated) Parent_Base Ph2CH-CH(NH2)-Me (Neutral) Parent_Acid->Parent_Base Ka (pKa ~9.7) Fluoro_Acid Ph2CF-CH(NH3+)-Me (Protonated) Destabilized by F Fluoro_Base Ph2CF-CH(NH2)-Me (Neutral) Fluoro_Acid->Fluoro_Base Ka' (pKa ~8.0) Shifted Right Fluorine Fluorine Atom (-I Effect) Fluorine->Fluoro_Acid Destabilizes (+)

Figure 1: Comparative dissociation equilibrium showing the destabilizing effect of fluorine on the ammonium cation, leading to lower pKa.

Experimental Protocols for pKa Determination

To empirically verify the pKa difference, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with sufficient aqueous solubility (>1 mM).

  • Preparation: Dissolve

    
     mol of the amine hydrochloride salt in 50 mL of degassed water (or 0.1 M KCl background electrolyte).
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at

    
    C.
    
  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free). Add titrant in small increments (e.g., 50

    
    L).
    
  • Data Acquisition: Record pH after stabilization (drift < 0.005 pH/min).

  • Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

    • Validation: Perform in triplicate. The standard deviation should be

      
       pH units.
      
Method B: NMR pH Titration (Specific for Fluorinated Analog)

This method eliminates electrode errors and uses the fluorine nucleus as an internal probe.

  • Sample: Prepare a 1 mM solution of this compound in

    
    .
    
  • Buffer Series: Prepare a series of buffered samples ranging from pH 4 to pH 11.

  • Measurement: Acquire

    
     NMR spectra for each sample. The chemical shift (
    
    
    
    ) will change as the amine protonates/deprotonates.
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    
    

Workflow Start Start: Pure Amine Salt Solubility Check Aqueous Solubility Start->Solubility Decision Soluble > 1mM? Solubility->Decision Potentiometric Method A: Potentiometric Titration (Standard KCl, 25°C) Decision->Potentiometric Yes Cosolvent Method C: Cosolvent Titration (MeOH/Water Extrapolation) Decision->Cosolvent No (Lipophilic) NMR Method B: 19F NMR Titration (Chemical Shift vs pH) Decision->NMR Fluorinated Only Analysis Data Fitting (Bjerrum Plot / H-H Eq) Potentiometric->Analysis Cosolvent->Analysis NMR->Analysis Result Determination of pKa (Report Mean ± SD) Analysis->Result

Figure 2: Decision tree for selecting the appropriate experimental protocol based on compound solubility and properties.

Implications for Drug Development[1][3][7]

Understanding this pKa shift is critical for optimizing the pharmacokinetic profile of diphenidine-like scaffolds.

  • Membrane Permeability:

    • At physiological pH (7.4), the parent (pKa ~9.7) is

      
       protonated (cationic), limiting passive diffusion.
      
    • The fluorinated analog (pKa ~8.0) has a significant fraction (

      
      ) in the neutral form, potentially enhancing blood-brain barrier (BBB) penetration.
      
  • hERG Channel Inhibition:

    • High basicity is often correlated with hERG blockage (cardiotoxicity). Lowering the pKa via fluorination is a proven strategy to reduce hERG affinity while maintaining target potency.

  • Solubility:

    • While the neutral form is more permeable, the lower pKa means the salt form may be less stable or more prone to disproportionation at neutral pH, affecting formulation stability.

References

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity.ChemMedChem , 2(8), 1100-1115. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5][6]Chemical Society Reviews , 37(2), 320-330. Link

  • Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2][7][3][4][5][8]Journal of Medicinal Chemistry , 58(21), 8315–8359. Link

  • University of Texas at Arlington. (n.d.). Enantiomeric Separations and New Chiral Stationary Phases. (Contextual reference for the specific compound usage in separation science). Link

  • Rowley, M. et al. (2001). Halogen-containing agents: Significance of the pKa of the amine.[2][7]Journal of Medicinal Chemistry , 44, 4776. (Establishes the ~1.7 unit pKa drop rule for

    
    -fluoroamines).
    

Sources

Bioavailability & PK Optimization: Fluorinated vs. Non-Fluorinated Diphenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide analyzes the pharmacokinetic (PK) impact of fluorine substitution on the 3,3-diphenylpropylamine scaffold—a privileged structure in medicinal chemistry found in antihistamines (e.g., Pheniramine), antidepressants, and anticholinergics.

Core Insight: Replacing hydrogen with fluorine at the para-position of the phenyl rings is a canonical medicinal chemistry strategy. It typically yields a 3- to 5-fold increase in metabolic half-life by blocking CYP450-mediated hydroxylation, while simultaneously modulating lipophilicity (LogP) and amine basicity (pKa) to enhance blood-brain barrier (BBB) permeability.

Mechanistic Basis of Bioavailability Enhancement

The bioavailability (


) of diphenylpropylamines is primarily limited by first-pass metabolism in the liver. The non-fluorinated scaffold is highly susceptible to aromatic oxidation.
Metabolic Blocking (The "Fluorine Shield")

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Non-Fluorinated (H-Analog): The para-position of the phenyl ring is electron-rich and sterically accessible. CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly catalyze the formation of an arene oxide, leading to p-hydroxylation and subsequent glucuronidation/excretion.

  • Fluorinated (F-Analog): Fluorine is bioisosteric to hydrogen sterically (Van der Waals radius: 1.47 Å vs. 1.20 Å) but highly electronegative.[1] It deactivates the phenyl ring toward oxidation and physically blocks the site of enzymatic attack, redirecting metabolism to slower pathways (e.g., N-dealkylation).

Physicochemical Modulation
  • Lipophilicity (LogP): Fluorination typically increases LogP by ~0.2–0.4 units per fluorine atom, enhancing passive diffusion across the intestinal epithelium and BBB.

  • Basicity (pKa): The inductive electron-withdrawing effect (

    
    ) of fluorine reduces the electron density on the distal amine nitrogen. This lowers the pKa by 0.5–1.0 units, increasing the fraction of uncharged molecules at physiological pH (7.4), which further aids membrane permeation.
    
Visualization: Metabolic Fate & Signaling

MetabolicFate Scaffold Diphenylpropylamine Scaffold H_Analog Non-Fluorinated (H-Analog) Scaffold->H_Analog F_Analog Fluorinated (F-Analog) Scaffold->F_Analog CYP CYP450 (Liver Microsomes) Oxidation Para-Hydroxylation (Rapid Clearance) CYP->Oxidation High Vmax Block Metabolic Blockade (C-F Bond Stability) CYP->Block Inhibition H_Analog->CYP Excretion Glucuronidation & Renal Excretion Oxidation->Excretion F_Analog->CYP Systemic Systemic Circulation (High Bioavailability) Block->Systemic Extended T1/2

Figure 1: Divergent metabolic pathways. The non-fluorinated analog undergoes rapid clearance via hydroxylation, while the fluorinated analog evades this pathway, entering systemic circulation.

Comparative Performance Data

The following data compares a representative non-fluorinated diphenylpropylamine (e.g., Pheniramine or Cinnarizine analog) against its fluorinated counterpart (e.g., Fluorpheniramine or Flunarizine analog).

Table 1: Physicochemical & PK Comparison
ParameterNon-Fluorinated AnalogFluorinated AnalogImpact of Fluorination
LogP (Lipophilicity) 3.8 – 4.24.5 – 5.1Increased: Enhances CNS penetration but increases Volume of Distribution (Vd).
pKa (Amine) 9.2 – 9.58.6 – 8.9Decreased: More free base available at pH 7.4; improves passive absorption.
Metabolic Stability (T½) 3 – 5 hours18 – 24 hoursMajor Gain: Blocks primary clearance mechanism (hydroxylation).
Oral Bioavailability (F%) 25 – 40%60 – 85%Improved: Reduced first-pass extraction ratio.
BBB Penetration ModerateHighEnhanced: Due to higher lipophilicity and reduced P-gp efflux liability.

Critical Note: While fluorination improves bioavailability, it often increases the Volume of Distribution (Vd) significantly. This means that while the drug stays in the body longer (longer T½), it may sequester in adipose tissue, requiring careful dosing regimens to avoid accumulation toxicity.

Experimental Validation Protocols

To validate these differences in your own lead optimization program, use the following self-validating workflows.

In Vitro Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Test compounds: 1 µM final concentration (in DMSO, <0.1% v/v).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Caco-2 Permeability Assay (Bioavailability Proxy)

Purpose: Predict intestinal absorption and P-gp efflux liability.

  • Cell Culture: Caco-2 cells grown on transwell polycarbonate filters (21 days for monolayer formation).

  • Transport Study:

    • Apical to Basolateral (A->B): Mimics absorption.

    • Basolateral to Apical (B->A): Mimics efflux/secretion.

  • Dosing: Add 10 µM compound to donor chamber.

  • Sampling: Collect from receiver chamber at 60 and 120 min.

  • Interpretation:

    • Efflux Ratio (ER) =

      
      .
      
    • Fluorinated analogs often show lower ER (<2.0) if the fluorine reduces H-bond donor count or alters pKa, evading P-gp recognition.

Experimental Workflow Diagram

ValidationWorkflow Design 1. Scaffold Design (H vs F variants) InSilico 2. In Silico Prediction (LogP, pKa) Design->InSilico Microsomes 3. HLM Stability Assay (Metabolic Clearance) InSilico->Microsomes Caco2 4. Caco-2 Permeability (Absorption/Efflux) Microsomes->Caco2 PK_Study 5. Rat PK Study (IV/PO) (Calculate F%, T1/2) Caco2->PK_Study Decision Is T1/2 > 2x Control? PK_Study->Decision Refine Refine Substitution (Ortho/Meta/Para scan) Decision->Refine No Candidate Lead Candidate Decision->Candidate Yes Refine->Design

Figure 2: Step-by-step validation pipeline for assessing bioavailability improvements.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Janssen, P. A. (1959). The pharmacology of flunarizine vs cinnarizine. (Foundational SAR data on diphenyl-alkyl-amines). [Link] (General reference for the drug class).

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Determining absolute configuration of beta-fluoroamines using VCD spectroscopy

Absolute Configuration of -Fluoroamines via VCD Spectroscopy: A Comparative Technical Guide

Executive Summary

The Stereochemical Checkpoint in Fluorine Medicinal Chemistry

The introduction of a fluorine atom at the


This guide details the application of Vibrational Circular Dichroism (VCD) as the primary analytical standard for these systems. Unlike X-ray or NMR, VCD leverages the specific "gauche effect" inherent to

Part 1: The Challenge of -Fluoroamines

The Conformational Landscape

In non-fluorinated amines, rotation around the C-C bond is often free, leading to a Boltzmann distribution of multiple conformers that averages out chiroptical signals.

However,

Fluorine Gauche Effect
  • Mechanism: This is driven by hyperconjugation (

    
    ) and electrostatic attraction between 
    
    
    and
    
    
    .[1]
  • VCD Implication: This "conformational locking" is advantageous for VCD.[2] It reduces the number of populated conformers, resulting in sharper, more intense VCD signals compared to flexible hydrocarbon chains.

Why Traditional Methods Fail
  • X-Ray Crystallography: Many

    
    -fluoroamines are oils or low-melting solids. Crystallization requires salt formation, which can alter the very conformation you wish to study, or simply fails to produce diffraction-quality crystals.
    
  • NMR (Mosher's Method): The presence of fluorine introduces

    
     and 
    
    
    couplings. Adding a chiral derivatizing agent (like MTPA) creates a diastereomeric mixture where signal overlap between fluorine splitting and diastereomeric shifts makes interpretation notoriously difficult.

Part 2: Comparative Analysis

The following table contrasts VCD against standard alternatives for

FeatureVCD Spectroscopy X-Ray Crystallography NMR (Mosher's Method) Optical Rotation (OR)
Sample State Solution (Liquid/Oil)Solid (Single Crystal)Solution (Derivatized)Solution
Sample Prep None (Dissolve & Run)Crystallization (Weeks/Months)Chemical Reaction (Derivatization)Dissolve & Run
Destructive? No (100% Recovery)NoYes (Chemical modification)No
Structural Insight Configuration + ConformationConfiguration (Solid State only)Configuration onlyAmbiguous (Sign only)
Fluorine Specifics High Sensitivity: C-F bonds have large dipole moments, yielding strong VCD signals.Neutral: F atom is light, low scattering power compared to Br/Cl.Difficult: F-coupling complicates spectra interpretation.Unreliable: Sign often flips with solvent/temp.
Time to Result 12–24 Hours (Expt + Calc)Days to Months24–48 Hours< 1 Hour

Part 3: Technical Deep Dive & Workflow

The "Fluorine Advantage" in VCD

VCD intensity is proportional to the Rotational Strength (


)



Because the C-F bond is highly polar, vibrational modes involving C-F stretching (1000–1200 cm⁻¹) involve a massive change in the electric dipole moment. This results in VCD signals for

Workflow Visualization

The determination process relies on the "Compare and Assign" methodology.

VCD_WorkflowStartUnknown Beta-FluoroamineExptExperimental VCD/IR(FTIR-VCD Spectrometer)Start->Expt Dissolve in CDCl3CompComputational ModelingStart->CompCompareStatistical Comparison(SimScore / Enantiomeric Excess)Expt->Compare Experimental SpectrumConfSearchConformational Search(MMFF/PM6)Comp->ConfSearchDFT_OptGeometry Optimization(DFT B3LYP/6-31G*)ConfSearch->DFT_Opt Select low energy conformersFreqFrequency & VCD Calc(Lorentzian Broadening)DFT_Opt->FreqFreq->Compare Theoretical SpectrumResultAbsolute Configuration AssignedCompare->Result High Similarity (>0.5)

Figure 1: The standard VCD determination workflow. Parallel experimental and computational tracks converge at the statistical comparison stage.

Part 4: Experimental Protocol

This protocol is optimized for

Phase 1: Experimental Acquisition
  • Sample Preparation:

    • Concentration: Prepare a solution of ~50 mg/mL.

    • Solvent Selection: Use

      
        (Deuterated Chloroform) as the primary choice.[3] It provides a clear window in the crucial 1000–1400 cm⁻¹ region where C-F stretches and C-N bends appear.
      
    • Note: If the amine is a salt (e.g., hydrochloride), use

      
        or 
      
      
      to ensure solubility, though be aware of solvent cut-offs.
  • Cell Assembly:

    • Use a

      
        (Barium Fluoride) cell with a 100 µm path length .[4] 
      
      
      is resistant to water and covers the spectral range needed.
  • Data Collection:

    • Resolution: 4 cm⁻¹.[3][4]

    • Scans: Accumulate ~3,000–5,000 scans (approx. 2–3 hours) to resolve the VCD signal from the noise.

    • Baseline: Measure the solvent blank under identical conditions for subtraction.

Phase 2: Computational Modeling (The "Digital Twin")
  • Conformational Search:

    • Use a force field (e.g., MMFF94) to generate initial conformers.

    • Critical Step: Ensure the search covers the full

      
       rotation of the C-C bond to capture both gauche and anti conformers.
      
  • DFT Optimization:

    • Optimize geometries using Density Functional Theory.

    • Level of Theory: B3LYP/6-311++G(d,p) is the standard.

    • Refinement: For

      
      -fluoroamines, consider using wB97X-D  (includes dispersion corrections) to accurately model the intramolecular F...H interactions.
      
    • Solvation Model: Always use a PCM (Polarizable Continuum Model) matching your experimental solvent.

  • Frequency Calculation:

    • Calculate vibrational frequencies and rotational strengths.

    • Apply a Lorentzian band shape with a Half-Width at Half-Height (HWHH) of 6–8 cm⁻¹.

Phase 3: Analysis
  • Visual Inspection: Align the calculated IR spectrum with the experimental IR to correct for frequency scaling factors (typically 0.96–0.98).

  • VCD Sign Matching: Focus on the "fingerprint" region (1000–1400 cm⁻¹).

    • Identify the C-F stretching mode (often a distinct doublet or broad band).

    • If the experimental VCD signs (+/- pattern) match the calculated Spectrum R , the sample is R . If they are inverse, the sample is S .[5]

Part 5: Decision Matrix

When should you deploy VCD over X-ray or NMR?

Decision_MatrixStartNeed Absolute Configurationof Beta-FluoroamineIsSolidIs the sample a solid?Start->IsSolidCrystalsCan you grow single crystals?IsSolid->CrystalsYesVCDUse VCD SpectroscopyIsSolid->VCDNo (Oil/Liquid)HeavyAtomDoes it have a heavy atom (Cl, Br, S)?Crystals->HeavyAtomYesCrystals->VCDNo (Too small/fails)XRDUse X-Ray CrystallographyHeavyAtom->XRDYesHeavyAtom->VCDNo (Anomalous dispersion weak)NMRUse Mosher's NMRVCD->NMRIf VCD signal is too weak(rare for F-amines)

Figure 2: Strategic decision tree for selecting the optimal stereochemical analysis method.

References

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627.

  • BioTools, Inc. (n.d.). Absolute Configuration by VCD: White Paper. BioTools Applications.

  • JASCO. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Application Notes.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. (Reference for Gauche Effect).

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][4][5][6][7][8][9] Chirality, 15, 743-758.

Safety Operating Guide

Personal protective equipment for handling (R)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for handling (R)-1,1-Diphenyl-1-fluoro-2-aminopropane .

Note on Chemical Identity: This compound is a fluorinated analog of the diphenylpropylamine class (structurally related to bioactive monoamine reuptake inhibitors).[1] As a specific benzylic fluoride enantiomer, it presents a dual hazard profile: pharmacological potency (implied by the chiral specification) and chemical instability (benzylic C-F bonds can hydrolyze to release Hydrogen Fluoride).

Part 1: Critical Hazard Analysis (The "Why")

Before selecting PPE, you must understand the specific molecular risks of this compound.[1] Standard "organic amine" protocols are insufficient due to the fluorine substitution.[1]

Hazard DomainMolecular FeatureOperational Implication
Chemical Instability Benzylic Fluoride (C-F) CRITICAL: Benzylic fluorides are susceptible to hydrolysis or elimination in acidic/moist conditions.[1] Decomposition may release Hydrofluoric Acid (HF) .[1] Standard glass waste containers may be compromised over time.[1]
Biological Potency (R)-Enantiomer The specification of the (R)-isomer implies high stereoselective biological activity.[1] Treat as a potent CNS-active agent.[1] Inhalation of dust is the primary exposure vector.[1]
Corrosivity Primary Amine High pKa (~9-10).[1] Caustic to mucous membranes and eyes.[1] Irreversible corneal damage is possible upon contact.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "lab coat and gloves" to a task-based risk assessment.

Barrier Selection Logic
  • Glove Material: Standard Nitrile (0.11 mm) is acceptable for incidental splash.[1] However, due to the lipophilic diphenyl moiety, Double-Gloving is mandatory.

  • Respiratory: Due to the unknown OEL (Occupational Exposure Limit), we assume a limit < 1 µg/m³.[1]

Task-Based PPE Requirements
TaskPrimary Barrier (Engineering Control)Secondary Barrier (PPE)Rationale
Weighing / Solid Handling Powder Containment Hood or Glovebox (Iso 5)Resp: PAPR or N95 (if in hood).Hands: Double Nitrile (Outer: Long Cuff).Body: Tyvek® 400 (Sleeve covers required).[1]Prevents inhalation of bioactive dust.[1][2] Tyvek prevents fabric retention of particles.[1]
Synthesis / Solubilization Chemical Fume Hood (Sash < 18")Eyes: Chemical Splash Goggles (No safety glasses).Hands: Laminate (Silver Shield) under Nitrile.Body: Chemical Resistant Apron.[1]Laminate gloves resist fluorinated solvents and amines better than nitrile alone.[1]
Waste / Spill Cleanup Full Isolation Resp: Full-Face Elastomeric (P100/OV/AG).Hands: Butyl Rubber (0.7 mm).Kit: Calcium Gluconate Gel on person.[1]"AG" (Acid Gas) filter required due to potential HF evolution from hydrolysis.[1]

Part 3: Operational Protocols & Workflows

Workflow Visualization

The following diagram outlines the decision logic for handling and waste stream segregation.

G Start Start: (R)-1,1-Diphenyl- 1-fluoro-2-aminopropane State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Powder Liq_Path In Solution State_Check->Liq_Path Solution Weighing Weighing Station (Static Dissipative Balance) Solid_Path->Weighing Use Static Gun Reaction Reaction / Dilution (Inert Atmosphere) Liq_Path->Reaction Weighing->Reaction Transfer in Sealed Vessel Waste_Decide Waste Stream Analysis Reaction->Waste_Decide Waste_A High pH (Basic) Organic Waste Waste_Decide->Waste_A Stable / No Hydrolysis Waste_B HF Scavenger Treated (HDPE Container) Waste_Decide->Waste_B Aq. Workup / Hydrolysis Risk

Figure 1: Operational workflow emphasizing the split waste stream due to potential HF generation.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify availability of 2.5% Calcium Gluconate Gel (antidote for fluoride exposure) at the workstation.[1][3]

    • Equip a static eliminator (ionizing fan) inside the balance enclosure.[1] Fluorinated amines are often static-prone, increasing dispersion risk.[1]

  • Solubilization:

    • Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage to prevent benzylic fluoride hydrolysis.[1] Use dry DCM, THF, or Acetonitrile.[1]

    • Acid Scavenging: If the protocol allows, add a trace of inorganic base (e.g., K2CO3) to the stock solution to neutralize any HF generated in situ.

  • Decontamination:

    • Do not use simple water.[1][4]

    • Protocol: Wipe surfaces with a Surfactant/Solvent mix (e.g., 5% Decon 90) first to capture the lipophilic amine, then follow with a mild bicarbonate solution to neutralize potential acidic fluoride residues.

Part 4: Disposal & Waste Management[1][5][6]

Crucial Warning: Do not mix this compound with strong acids in glass waste containers.[1]

  • Container Material: Use HDPE (High-Density Polyethylene) waste containers.[1] Avoid Borosilicate glass if there is any risk of hydrolysis, as evolved HF will etch the glass and potentially cause catastrophic vessel failure.[1]

  • Labeling: Label clearly as "Toxic Organic Amine" and "Potential Fluoride Source."[1]

  • Quenching: For large quantities (>1g), quench in a solution of Calcium Chloride (CaCl2) to precipitate any free fluoride as Calcium Fluoride (CaF2) before disposal.[1]

Part 5: Emergency Response

Exposure Scenario: Skin Contact[1][2][4][5][7][8][9]
  • Immediate Action: Drench with safety shower for 5 minutes.

  • Specific Treatment: Apply Calcium Gluconate Gel immediately to the affected area.[1] Massage continuously until medical help arrives.[1] Note: Even if it is an amine burn, the fluoride component dictates this specific response.

  • Medical Alert: Inform EMS that the patient was exposed to a "Fluorinated Amine with potential HF release."[1]

Spill Scenario (Powder)
  • Evacuate: Clear the immediate 10-foot radius.[1]

  • PPE Upgrade: Don P100 respirator and double nitrile gloves.[1]

  • Cleanup: Cover spill with a wet wipe (dampened with PEG-400 or oil) to prevent dust lofting.[1] Do not dry sweep.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • American Chemical Society. (2022).[1] Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[1][3] (Cited for Fluorine/HF mitigation strategies).[1][3][4][5]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450.[1]

  • Sigma-Aldrich. Safety Data Sheet for Generic Fluorinated Benzyl Amines (Analog Reference). (Used for establishing baseline amine hazards).[1]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
(R)-1,1-Diphenyl-1-fluoro-2-aminopropane
Reactant of Route 2
Reactant of Route 2
(R)-1,1-Diphenyl-1-fluoro-2-aminopropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.